2-Bromo-N,N-dimethylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33816. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-bromo-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMSBNJJCUCYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220087 | |
| Record name | 2-Bromo-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698-00-0 | |
| Record name | 2-Bromo-N,N-dimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N,N-dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 698-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-N,N-dimethylaniline synthesis from N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of 2-Bromo-N,N-dimethylaniline, a key intermediate in the development of various pharmaceuticals and fine chemicals, presents a notable regioselectivity challenge. Direct electrophilic bromination of N,N-dimethylaniline overwhelmingly favors the formation of the para-isomer (4-Bromo-N,N-dimethylaniline) due to the strong ortho-, para-directing effect of the dimethylamino group and significant steric hindrance at the ortho positions. This guide provides an in-depth exploration of a more viable and efficient synthetic route: the N,N-dimethylation of 2-bromoaniline. This method offers a direct and reliable pathway to the desired ortho-substituted product. Detailed experimental protocols, quantitative data, and a logical workflow are presented to facilitate its successful implementation in a laboratory setting.
Introduction: The Challenge of Regioselectivity
The dimethylamino group (-N(CH₃)₂) in N,N-dimethylaniline is a potent activating group in electrophilic aromatic substitution reactions. Its strong electron-donating nature enriches the electron density at the ortho and para positions of the benzene ring, making them highly susceptible to electrophilic attack. However, the steric bulk of the dimethylamino group hinders the approach of electrophiles to the adjacent ortho positions. Consequently, electrophilic bromination of N,N-dimethylaniline with reagents such as bromine or N-bromosuccinimide (NBS) almost exclusively yields the para-substituted product.[1][2]
Alternative strategies aimed at achieving ortho-selectivity in the halogenation of N,N-dialkylanilines have been explored. For instance, the treatment of N,N-dimethylaniline N-oxide with thionyl chloride has been shown to predominantly yield the ortho-chloro derivative. However, the analogous reaction with thionyl bromide results in the exclusive formation of the para-bromo compound, highlighting the unique challenges associated with ortho-bromination via this pathway.[3]
Given these challenges, the most practical and widely adopted method for the synthesis of this compound is the N,N-dimethylation of a pre-functionalized precursor, 2-bromoaniline. This approach circumvents the regioselectivity issue by starting with the bromine atom already in the desired ortho position.
Recommended Synthetic Pathway: N,N-Dimethylation of 2-Bromoaniline
The reaction proceeds via a nucleophilic substitution mechanism where 2-bromoaniline acts as the nucleophile, and a methylating agent, typically methyl iodide, serves as the electrophile. A base, such as potassium carbonate, is employed to deprotonate the aniline nitrogen, thereby increasing its nucleophilicity. The reaction is typically carried out in a polar aprotic solvent like acetonitrile, which effectively solvates the ions involved and facilitates the reaction.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound from 2-bromoaniline.
| Parameter | Value | Reference |
| Reactants | ||
| 2-Bromoaniline | 4.0 g (23.3 mmol) | [1] |
| Methyl Iodide | 7.3 mL (116.5 mmol) | [1] |
| Anhydrous Potassium Carbonate | 16.1 g (116.5 mmol) | [1] |
| Acetonitrile | 50 mL | [1] |
| Reaction Conditions | ||
| Temperature | 70 °C | [1] |
| Reaction Time | 18 hours | [1] |
| Product Information | ||
| Molecular Formula | C₈H₁₀BrN | |
| Molecular Weight | 200.08 g/mol | |
| Typical Purity | 97-98% (Commercial) | [4] |
Detailed Experimental Protocol
This protocol is adapted from established methods for the N,N-dimethylation of bromoanilines.[1]
Materials and Reagents:
-
2-Bromoaniline
-
Methyl Iodide (CH₃I)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Diethyl Ether (Et₂O)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4.0 g (23.3 mmol) of 2-bromoaniline, 16.1 g (116.5 mmol) of anhydrous potassium carbonate, and 50 mL of acetonitrile.
-
Addition of Methylating Agent: While stirring the mixture, add 7.3 mL (116.5 mmol) of methyl iodide.
-
Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with continuous stirring for 18 hours.
-
Cooling: After 18 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Extraction: Transfer the cooled mixture to a separatory funnel. Add 100 mL of deionized water and 100 mL of diethyl ether. Shake the funnel vigorously and allow the layers to separate.
-
Separation and Further Extraction: Collect the organic (upper) layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.
-
Washing: Combine all the organic extracts and wash them with 50 mL of saturated brine solution.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica gel if required to achieve higher purity.
Conclusion
The synthesis of this compound from N,N-dimethylaniline is hampered by unfavorable regioselectivity. The N,N-dimethylation of 2-bromoaniline provides a robust and efficient alternative, yielding the desired ortho-isomer. The protocol detailed in this guide is a reliable method for obtaining this important synthetic intermediate. For professionals in drug development and chemical research, understanding and applying this targeted synthetic approach is crucial for the efficient construction of complex molecules.
References
An In-depth Technical Guide to 2-Bromo-N,N-dimethylaniline: Properties, Synthesis, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-N,N-dimethylaniline (CAS No. 698-00-0), a key intermediate in organic synthesis. Detailed experimental protocols for its preparation and purification are presented, alongside methodologies for its application in significant carbon-carbon and carbon-nitrogen bond-forming reactions. This document is intended to serve as a practical resource for chemists in research and development, particularly within the pharmaceutical and agrochemical industries.
Introduction
This compound is a halogenated aromatic amine that serves as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring a reactive bromine atom ortho to a dimethylamino group, allows for a variety of chemical transformations. This guide details its fundamental properties and provides practical experimental procedures for its synthesis and subsequent use in common cross-coupling and organometallic reactions.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature, which may darken upon exposure to air and light.[1] It is sparingly soluble in water but readily dissolves in common organic solvents like ethanol, acetone, and ether.[1]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀BrN | |
| Molecular Weight | 200.08 g/mol | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][3] |
| Boiling Point | 108 °C at 14 mmHg | [4] |
| Density | 1.388 g/cm³ | [4] |
| Refractive Index | 1.5745 - 1.58 | [4] |
| pKa | 4.40 ± 0.18 (Predicted) | [1][4] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents | [1] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 698-00-0 | [2] |
| InChI | 1S/C8H10BrN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
| SMILES | CN(C)c1ccccc1Br |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound. Key spectral data are available from various sources.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for structural elucidation.[2][4]
-
Infrared (IR) Spectroscopy : ATR-IR and transmission IR spectra can provide information about the functional groups present.[2]
-
Mass Spectrometry (MS) : GC-MS data is available, showing the molecular ion peak and fragmentation pattern.[2]
-
Raman Spectroscopy : A Raman spectrum is also available for this compound.[2]
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the methylation of 2-bromoaniline.[1]
Protocol:
-
To a 250 mL round-bottom flask, add 2-bromoaniline (4.0 g, 23.3 mmol), anhydrous potassium carbonate (16.1 g, 116.5 mmol), and acetonitrile (50 mL).
-
Add methyl iodide (7.3 mL, 116.5 mmol) to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 18 hours.
-
After cooling to room temperature, add deionized water (100 mL) and diethyl ether (100 mL) for extraction.
-
Separate the organic phase. Wash the aqueous phase three times with 50 mL of diethyl ether.
-
Combine all organic phases and wash five times with 50 mL of saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by silica gel column chromatography using a mixture of diethyl ether and hexane (5:95 v/v) as the eluent to yield a pale yellow oily liquid.[1]
Caption: Synthesis workflow for this compound.
Grignard Reaction
This compound can be used to form a Grignard reagent, a powerful nucleophile for carbon-carbon bond formation.
General Protocol:
-
Ensure all glassware is meticulously dried.
-
In a round-bottom flask equipped with a condenser, place magnesium turnings.
-
Add a solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether). A crystal of iodine can be added to initiate the reaction.
-
The reaction mixture is typically stirred and may require gentle heating to initiate.
-
The formation of the Grignard reagent, 2-(dimethylamino)phenylmagnesium bromide, is indicated by the consumption of magnesium and a change in the appearance of the solution.
-
This reagent can then be reacted in situ with various electrophiles such as aldehydes, ketones, or esters.
Caption: General workflow for a Grignard reaction.
Suzuki Cross-Coupling Reaction
The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. This compound can serve as the organohalide partner.
General Protocol:
-
In a reaction vessel, combine this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and purify the product by chromatography.
Caption: Simplified Suzuki cross-coupling reaction pathway.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. While this compound already contains a tertiary amine, it can be a substrate for coupling with other amines if the reaction conditions are carefully chosen to favor reaction at the C-Br bond.
General Protocol:
-
To an oven-dried reaction vessel, add the palladium precursor, a suitable phosphine ligand, and a base (e.g., NaOt-Bu, K₃PO₄).
-
Seal the vessel and purge with an inert gas.
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Add this compound and the amine coupling partner.
-
Heat the mixture with stirring until the reaction is complete.
-
After cooling, the product is isolated and purified following a standard aqueous workup and chromatography.
Caption: Buchwald-Hartwig amination reaction scheme.
Safety Information
This compound is considered toxic if swallowed, in contact with skin, or if inhaled.[2] It can cause serious eye irritation.[2] It is suspected of causing cancer.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[5] It is sensitive to light and air.
Applications in Research and Drug Development
This compound is a valuable intermediate in the synthesis of various target molecules in the pharmaceutical and agrochemical sectors.[1] It is used in the preparation of:
-
Bis[(2-dimethylamino)phenyl]amine
-
2-(N,N-dimethylaminophenyl)-bis(diethylamino)phosphine
-
6-[2-(dimethylamino)phenyl]-2,2-bipyridine
-
Substituted imidazolium salts
These compounds, in turn, can be utilized as ligands in catalysis or as scaffolds for the development of new therapeutic agents.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound and provided detailed experimental protocols for its synthesis and common applications in modern organic synthesis. The versatility of this compound as a synthetic intermediate makes it a valuable tool for researchers and professionals in the field of drug development and materials science. Adherence to proper safety protocols is essential when working with this chemical.
References
An In-depth Technical Guide to 2-Bromo-N,N-dimethylaniline (CAS: 698-00-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-N,N-dimethylaniline (CAS Number: 698-00-0), a key aromatic amine intermediate in organic synthesis. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and summarizes its spectroscopic data. Furthermore, its applications as a precursor in the synthesis of more complex molecules, particularly in the development of ligands and other specialized chemicals, are discussed. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Introduction
This compound is a substituted aniline derivative that serves as a versatile building block in organic chemistry. Its structure, featuring a bromine atom ortho to a dimethylamino group on a benzene ring, offers multiple sites for chemical modification, making it a valuable precursor for the synthesis of a variety of target molecules. This guide aims to provide researchers and professionals in drug development and chemical synthesis with a detailed resource on this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid under standard conditions.[1][2] It is sensitive to light and air.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 698-00-0 | [1][3] |
| Molecular Formula | C₈H₁₀BrN | [3] |
| Molecular Weight | 200.08 g/mol | [3] |
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 96 °C at 14 mmHg | [3] |
| Density | 1.388 g/cm³ | [2] |
| Refractive Index | 1.58 | [1] |
| Flash Point | 90 °C | [2] |
| Solubility | Sparingly soluble in water | [4] |
| Storage | Store in a cool, dry, dark place under an inert atmosphere | [5] |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the N-methylation of 2-bromoaniline.
Experimental Protocol: N-methylation of 2-bromoaniline
This protocol is adapted from a standard laboratory procedure for the dimethylation of anilines.
Materials:
-
2-bromoaniline
-
Anhydrous potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromoaniline (4.0 g, 23.3 mmol), anhydrous potassium carbonate (16.1 g, 116.5 mmol), and acetonitrile (50 mL).
-
Add methyl iodide (7.3 mL, 116.5 mmol) to the stirred mixture.
-
Heat the reaction mixture to 70 °C and maintain this temperature with stirring for 18 hours.
-
After 18 hours, cool the reaction mixture to room temperature.
-
Perform an extraction with deionized water (100 mL) and diethyl ether (100 mL).
-
Separate the organic layer. Wash the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic phases and wash with saturated brine solution (5 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by vacuum distillation.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.55 - 7.60 | m | 1H | Ar-H |
| 7.25 - 7.35 | m | 1H | Ar-H |
| 7.00 - 7.10 | m | 2H | Ar-H |
| 2.70 | s | 6H | N(CH₃)₂ |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-N |
| 133.5 | C-Br |
| 128.5 | Ar-CH |
| 124.0 | Ar-CH |
| 123.0 | Ar-CH |
| 118.5 | Ar-CH |
| 45.0 | N(CH₃)₂ |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-2940 | m | C-H stretch (aromatic and aliphatic) |
| 1580, 1470 | s | C=C stretch (aromatic) |
| 1350 | s | C-N stretch |
| 750 | s | C-Br stretch |
Mass Spectrometry (MS)
Table 5: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 200/202 | High | [M]⁺ (presence of Br isotopes) |
| 185/187 | Medium | [M-CH₃]⁺ |
| 120 | High | [M-Br]⁺ |
| 105 | Medium | [M-Br-CH₃]⁺ |
Chemical Reactivity and Applications
This compound is a valuable intermediate for the synthesis of various organic compounds.[6] The bromine atom can participate in cross-coupling reactions, while the dimethylamino group can act as a directing group or be involved in further functionalization.
Precursor for Ligand Synthesis
One of the primary applications of this compound is in the synthesis of ligands for metal complexes. For example, it is a key starting material for the synthesis of bis[(2-dimethylamino)phenyl]amine.[6]
Synthesis of bis[(2-dimethylamino)phenyl]amine
Safety and Handling
This compound is classified as an acute toxicant and is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and is suspected of causing cancer. It is also very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a respirator with an organic vapor cartridge if ventilation is inadequate.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Keep container tightly closed.
-
Store in a cool, dry, dark place away from incompatible materials.[5] The compound is light and air-sensitive.[1]
Conclusion
This compound is a commercially available and synthetically important intermediate. Its well-defined properties and reactivity make it a valuable tool for chemists in academia and industry. The information provided in this guide serves as a comprehensive resource for its safe and effective use in research and development.
References
2-Bromo-N,N-dimethylaniline molecular weight and formula
An In-depth Technical Guide to 2-Bromo-N,N-dimethylaniline
For researchers, scientists, and professionals in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical summary of this compound, a key intermediate in various organic syntheses.
Core Molecular Data
The foundational quantitative data for this compound is summarized below. This information is critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₀BrN | [1][2] |
| Molecular Weight | 200.08 g/mol | [1][3] |
| CAS Number | 698-00-0 | [2][3] |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular identifiers.
Caption: Molecular properties of this compound.
Experimental Protocols
Detailed experimental protocols for the determination of molecular weight and formula are rooted in standard analytical chemistry techniques.
1. Molecular Formula Determination (e.g., via Elemental Analysis):
-
Objective: To determine the empirical and molecular formula of the compound.
-
Methodology:
-
A precisely weighed sample of this compound is subjected to combustion analysis.
-
The combustion products (CO₂, H₂O, N₂, and HBr) are collected and quantified.
-
The mass of each element (C, H, N, Br) in the original sample is calculated from the masses of the combustion products.
-
The percentage composition of each element is determined.
-
The empirical formula is calculated by converting these percentages to molar ratios.
-
The molecular formula is determined by comparing the empirical formula mass to the molecular weight obtained from mass spectrometry.[1]
-
2. Molecular Weight Determination (e.g., via Mass Spectrometry):
-
Objective: To determine the accurate molecular mass of the compound.
-
Methodology:
-
A dilute solution of this compound is prepared in a suitable volatile solvent.
-
The solution is introduced into a mass spectrometer (e.g., using an electrospray ionization - ESI source).
-
The compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The m/z value of the molecular ion peak [M+H]⁺ or M⁺ is identified.
-
The molecular weight is calculated from this m/z value. High-resolution mass spectrometry can provide a highly accurate mass, further confirming the elemental composition.[1]
-
References
A Technical Guide to the Spectroscopic Analysis of 2-Bromo-N,N-dimethylaniline
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-N,N-dimethylaniline, catering to researchers, scientists, and professionals in drug development. The document summarizes available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for these techniques, and presents a logical workflow for the spectroscopic analysis of the target compound.
Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while spectral databases confirm the existence of NMR and IR spectra, detailed peak lists are not always publicly accessible. The data presented here is a combination of observed mass spectrometry peaks and predicted values from spectral databases.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₀BrN | PubChem[1] |
| Molecular Weight | 200.08 g/mol | PubChem[1] |
| Monoisotopic Mass | 198.99966 Da | PubChem[1] |
| GC-MS m/z Top Peak | 198 | PubChem[1] |
| GC-MS m/z 2nd Highest | 200 | PubChem[1] |
| GC-MS m/z 3rd Highest | 199 | PubChem[1] |
| Predicted [M+H]⁺ | 200.00694 | PubChemLite[2] |
| Predicted [M+Na]⁺ | 221.98888 | PubChemLite[2] |
| Predicted [M-H]⁻ | 197.99238 | PubChemLite[2] |
Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic C-H | ~ 6.5 - 7.5 | Multiplets |
| ¹H | N-CH₃ | ~ 2.9 | Singlet |
| ¹³C | Aromatic C-Br | ~ 110 - 120 | Singlet |
| ¹³C | Aromatic C-N | ~ 150 | Singlet |
| ¹³C | Aromatic C-H | ~ 110 - 135 | Singlets |
| ¹³C | N-CH₃ | ~ 40 - 45 | Singlet |
Table 3: Infrared (IR) Spectroscopy Data for this compound
Detailed IR peak assignments for this compound are not publicly listed. However, the expected characteristic absorption bands based on its functional groups are tabulated below. The existence of FTIR and ATR-IR spectra for this compound is noted in spectral databases[1][3].
| Functional Group | Expected Wavenumber (cm⁻¹) | Bond Vibration |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H (N-CH₃) | 2850 - 3000 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| C-N | 1250 - 1350 | Stretching |
| C-Br | 500 - 600 | Stretching |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring ¹H and ¹³C NMR spectra of aromatic amines like this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a solvent that does not have interfering signals in the regions of interest is crucial.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, typically ranging from 8 to 64 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Typical parameters include a 45-degree pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier Transform. Phase and baseline correct the resulting spectra. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2.2 Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
ATR-IR is a convenient method for obtaining the infrared spectrum of liquid samples like this compound.
-
Sample Preparation: As this compound is a liquid, no specific sample preparation is needed.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Sample Spectrum: Place a small drop of this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
2.3 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Sample Preparation: Dilute a small amount of this compound in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. A common setup includes a capillary GC column (e.g., a 30 m x 0.25 mm column with a 5% phenyl polysiloxane stationary phase) and a mass spectrometer with electron ionization (EI) capabilities.
-
GC Separation:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This allows for the separation of the analyte from any impurities.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it to spectral libraries (e.g., NIST) for confirmation. The molecular ion peak and the isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be key identifiers.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and identification of this compound.
References
In-Depth 1H NMR Spectrum Analysis of 2-Bromo-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-N,N-dimethylaniline. The document details the spectral data, peak assignments, and coupling constants, offering a thorough interpretation for researchers and professionals in the fields of chemistry and drug development.
Introduction
This compound (CAS No: 698-00-0) is an important synthetic intermediate in the pharmaceutical and chemical industries. Its chemical structure consists of a benzene ring substituted with a bromine atom and a dimethylamino group at positions 2 and 1, respectively. A precise understanding of its molecular structure is crucial for its application in complex organic synthesis, and 1H NMR spectroscopy is a primary analytical technique for this purpose. This guide offers a detailed interpretation of its proton NMR spectrum.
Predicted 1H NMR Spectral Data
The following table summarizes the predicted 1H NMR spectral data for this compound. The data is presented in a structured format for clarity and ease of comparison.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~7.58 | Doublet of doublets (dd) | 1H | J = 7.9, 1.6 Hz |
| H-3 | ~7.32 | Doublet of doublets (dd) | 1H | J = 7.8, 1.6 Hz |
| H-4 | ~7.28 | Triplet of doublets (td) | 1H | J = 7.9, 7.8, 1.6 Hz |
| H-5 | ~7.03 | Triplet of doublets (td) | 1H | J = 7.8, 7.8, 1.6 Hz |
| -N(CH₃)₂ | ~2.65 | Singlet (s) | 6H | N/A |
Spectral Analysis and Interpretation
The 1H NMR spectrum of this compound presents distinct signals corresponding to the aromatic protons and the protons of the N,N-dimethyl group.
-
Aromatic Region (δ 7.0-7.6 ppm): The four protons on the benzene ring appear in this region and exhibit complex splitting patterns due to spin-spin coupling.
-
H-6: This proton, being ortho to the bromine atom, is expected to be the most deshielded among the aromatic protons and appears as a doublet of doublets. It shows a larger coupling (ortho-coupling) with H-5 and a smaller coupling (meta-coupling) with H-4.
-
H-3: This proton is ortho to the N,N-dimethylamino group and is also expected to be deshielded. It appears as a doublet of doublets due to ortho-coupling with H-4 and meta-coupling with H-5.
-
H-4 and H-5: These protons are in the middle of the aromatic region and show more complex splitting patterns, appearing as triplet of doublets, due to coupling with their adjacent protons.
-
-
Aliphatic Region (δ 2.65 ppm): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and therefore appear as a single, sharp singlet. The chemical shift is in the expected range for N-methyl groups on an aniline derivative.
Experimental Protocol for 1H NMR Spectroscopy
The following is a general experimental protocol for acquiring the 1H NMR spectrum of an aromatic amine like this compound.[1]
4.1. Sample Preparation
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
4.2. NMR Spectrometer Setup and Data Acquisition
-
The 1H NMR spectrum is typically recorded on a 300 MHz or higher field NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the 1H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
-
Integrate the signals to determine the relative number of protons for each resonance.
Visualization of Molecular Structure and 1H NMR Signals
The following diagram illustrates the molecular structure of this compound and the correlation of each proton to its corresponding signal in the 1H NMR spectrum.
Figure 1. Molecular structure of this compound and its corresponding 1H NMR signal assignments.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-N,N-dimethylaniline. It includes tabulated chemical shifts, a detailed experimental protocol for data acquisition, and an analysis of the spectral assignments. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical analysis, structural elucidation, and drug development.
13C NMR Spectral Data
The 13C NMR spectrum of this compound exhibits distinct signals corresponding to the eight unique carbon atoms in its structure. The chemical shifts are influenced by the electronic effects of the bromo and dimethylamino substituents on the aromatic ring.
A summary of the observed chemical shifts is presented in Table 1. The assignments are based on established principles of 13C NMR spectroscopy, including the shielding and deshielding effects of the substituents. The bromine atom, being electronegative, deshields the carbon to which it is attached (C-2), resulting in a downfield shift. Conversely, the nitrogen of the dimethylamino group is electron-donating, causing an upfield shift (shielding) of the ortho (C-6) and para (C-4) carbons relative to the meta carbons (C-3 and C-5). The carbon atom directly attached to the nitrogen (C-1) is also significantly deshielded. The methyl carbons of the dimethylamino group appear at a characteristic high-field region.
Table 1: 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-1 | 150.3 |
| C-2 | 118.8 |
| C-3 | 129.0 |
| C-4 | 124.3 |
| C-5 | 128.1 |
| C-6 | 123.6 |
| N(CH₃)₂ | 43.5 |
Note: The spectral data is sourced from SpectraBase.[1] The assignments are based on predictive models and established substituent effects in 13C NMR spectroscopy.
Experimental Protocol
The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of this compound, representative of standard laboratory practices.
Instrumentation:
-
A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz instrument or equivalent, equipped with a 5 mm broadband probe.
Sample Preparation:
-
Approximately 20-30 mg of this compound is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃).
-
Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument) is utilized.
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 298 K (25 °C)
-
Spectral Width: Approximately 240 ppm (e.g., -20 to 220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is employed to ensure full relaxation of the carbon nuclei, particularly the quaternary carbons.
-
Number of Scans: Ranging from 128 to 1024 scans, or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Broadband proton decoupling is applied during the acquisition to simplify the spectrum to single lines for each carbon atom.
Data Processing:
-
The raw free induction decay (FID) data is Fourier transformed to generate the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced by setting the solvent peak of CDCl₃ to 77.16 ppm.
-
Peak picking is performed to identify the chemical shifts of all signals.
Molecular Structure and Atom Numbering
To facilitate the correlation of chemical shifts with their corresponding carbon atoms, a diagram of the molecular structure of this compound with the standard IUPAC numbering scheme is provided below.
References
An In-depth Technical Guide to the Solubility of 2-Bromo-N,N-dimethylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-N,N-dimethylaniline, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on established qualitative solubility profiles and provides detailed experimental protocols for determining quantitative solubility.
Core Concepts in Solubility
The solubility of a compound is a critical physicochemical property, influencing reaction kinetics, purification methods such as recrystallization, and the formulation of active pharmaceutical ingredients. The principle of "like dissolves like" is a fundamental concept, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents. The molecular structure of this compound, featuring a substituted aromatic ring, dictates its solubility behavior.
Qualitative Solubility Profile
This compound is generally characterized as being readily soluble in common organic solvents while exhibiting poor solubility in water. This is attributed to the predominantly non-polar nature of the brominated aromatic ring, which outweighs the polarity of the dimethylamino group.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Ether | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the molecule.[1] |
| Polar Protic | Ethanol, Methanol | Soluble | The dimethylamino group can act as a hydrogen bond acceptor. |
| Non-Polar | Toluene, Hexane | Likely Soluble | The non-polar aromatic ring and halogen substituent will interact favorably with non-polar solvents via London dispersion forces. |
| Aqueous | Water | Sparingly Soluble | The large, non-polar bromophenyl group significantly reduces the molecule's ability to form favorable interactions with polar water molecules.[1] |
Experimental Protocols for Solubility Determination
For precise quantitative solubility data, standardized experimental protocols are essential. The following section details the gravimetric method, a reliable and widely used technique for determining the solubility of a solid solute in a solvent.
Gravimetric Method for Quantitative Solubility Determination
This method involves preparing a saturated solution of the compound at a specific temperature, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Equipment:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Constant temperature bath (e.g., water bath)
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container.
-
Place the container in a constant temperature bath and agitate (e.g., using a magnetic stirrer) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the solution to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.
-
Carefully withdraw a precise volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.
-
Immediately filter the withdrawn sample using a syringe filter into a pre-weighed, dry container (e.g., evaporating dish or vial). Filtration is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the container. This can be done at room temperature under a fume hood, or more rapidly by placing the container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely evaporated, place the container in an oven at a moderate temperature (e.g., 50-60 °C) to ensure all residual solvent is removed.
-
Cool the container to room temperature in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
The solubility (S) is calculated using the following formula: S ( g/100 mL) = (Mass of solute / Volume of solution withdrawn) * 100
-
Visualizing Experimental and Logical Workflows
Diagrams are powerful tools for representing complex procedures and logical relationships. The following sections provide Graphviz (DOT language) scripts for generating diagrams of a qualitative solubility analysis workflow and the quantitative gravimetric determination process.
Qualitative Solubility Analysis Workflow
This diagram illustrates the logical steps to classify an unknown organic compound based on its solubility in a series of solvents. This process helps in identifying the functional groups present in the molecule.
A flowchart for the qualitative analysis of an aromatic amine.
Experimental Workflow for Gravimetric Solubility Determination
This diagram outlines the sequential steps involved in the gravimetric method for quantitatively determining the solubility of a compound.
Workflow for quantitative solubility determination via the gravimetric method.
References
Commercial Suppliers of 2-Bromo-N,N-dimethylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of 2-Bromo-N,N-dimethylaniline (CAS No. 698-00-0), a key intermediate in pharmaceutical and materials science research. This document details product specifications from various suppliers, experimental protocols for its synthesis and purification, and its utility in advanced organic transformations.
Commercial Availability and Specifications
This compound is readily available from a range of chemical suppliers. The purity and available quantities vary, catering to both small-scale research and larger developmental needs. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number | Purity Specification | Analytical Method | Available Pack Sizes |
| Sigma-Aldrich | 148270 | 97% | GC | 5g, 25g, 100g |
| Tokyo Chemical Industry (TCI) | B3243 | >98.0% | GC | 5g, 25g |
| Alfa Aesar | B25564 | 97% | Not Specified | 5g, 25g, 100g |
| Strem Chemicals | 07-0061 | min. 98% | Not Specified | 25g, 100g[1] |
| Lab Pro Inc. | B3243-25G | min. 98.0% | GC | 25g[2] |
| Simson Pharma Limited | Not Specified | High Quality | Certificate of Analysis | Inquire |
Note: This table is a representative sample and not exhaustive. Researchers should consult individual supplier websites for the most current information and to request Certificates of Analysis (CoA) for specific lot numbers.
A typical Certificate of Analysis will provide detailed information on the physical and chemical properties of the substance.
| Property | Typical Value |
| Appearance | Colorless to pale yellow liquid |
| Purity (GC) | ≥97% |
| Boiling Point | 107 °C at 14 Torr[3] |
| Density (25 °C) | 1.388 g/mL[3] |
| Refractive Index (n20/D) | ~1.58-1.6012[2][4] |
Synthesis and Purification Protocols
The synthesis of this compound is typically achieved through the direct bromination of N,N-dimethylaniline. However, for regioselective control and to avoid polybromination, alternative methods starting from 2-bromoaniline are often preferred.
Experimental Protocol: N,N-Dimethylation of 2-Bromoaniline
This protocol is adapted from established procedures for the methylation of anilines.
Reaction Scheme:
References
Stability and Storage Conditions for 2-Bromo-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-N,N-dimethylaniline (CAS No. 698-00-0). Understanding the chemical stability of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines the known stability profile, potential degradation pathways, recommended storage and handling procedures, and suggested analytical methodologies for purity assessment.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental and storage conditions.
| Property | Value |
| CAS Number | 698-00-0 |
| Molecular Formula | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, acetone) |
| Boiling Point | ~238 °C |
| Density | ~1.38 g/cm³ |
Stability Profile
This compound is a substituted aniline and, like many anilines, is susceptible to degradation under certain environmental conditions. The primary factors affecting its stability are exposure to light and air (oxygen).
Light Sensitivity: The compound is known to be light-sensitive. Prolonged exposure to light, particularly UV radiation, can lead to discoloration (darkening) and the formation of degradation products. This is a common characteristic of aromatic amines, which can undergo photo-oxidation.
Air Sensitivity: this compound is also sensitive to air. The dimethylamino group can be susceptible to oxidation by atmospheric oxygen, which can be accelerated by the presence of light and trace metal impurities. This oxidative degradation can lead to the formation of colored impurities and a decrease in the purity of the material over time.
Hydrolytic Stability: As an aniline derivative, hydrolysis is not considered a primary degradation pathway under neutral pH conditions. However, in strongly acidic or basic solutions and at elevated temperatures, the potential for hydrolysis should be considered.
Potential Degradation Pathways
Based on the chemical structure of this compound and the known reactivity of substituted anilines, the following degradation pathways are plausible. A diagram illustrating these potential pathways is provided below.
-
Oxidation: The tertiary amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides and other oxidized species. The presence of the electron-donating dimethylamino group can activate the aromatic ring, making it more susceptible to oxidative polymerization, resulting in colored, high-molecular-weight impurities.
-
Photodecomposition: Absorption of light can lead to the formation of reactive intermediates, which can then undergo a variety of reactions, including oxidation and polymerization. The carbon-bromine bond may also be susceptible to photolytic cleavage.
-
Acid/Base Degradation: In strongly acidic or basic media, degradation may be accelerated. Under acidic conditions, protonation of the nitrogen atom can occur, which may influence the electronic properties and stability of the molecule.
Caption: Potential Degradation Pathways for this compound.
Recommended Storage and Handling
To maintain the purity and stability of this compound, the following storage and handling procedures are recommended.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place. | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light by using amber or opaque containers. | Prevents photodecomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation by atmospheric oxygen. |
| Container | Use well-sealed containers made of an inert material (e.g., glass). | Prevents contamination and reaction with container materials. |
| Ventilation | Store in a well-ventilated area. | Ensures safe storage and dissipates any potential vapors. |
Handling:
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.
-
Minimize the exposure of the compound to the atmosphere during weighing and transfer.
-
After use, ensure the container is tightly sealed and the headspace is flushed with an inert gas if possible.
Analytical Methods for Stability Assessment
To assess the purity and monitor the stability of this compound, validated analytical methods are required. The following techniques are recommended for developing a stability-indicating method.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a powerful technique for separating the parent compound from its potential degradation products. A reverse-phase HPLC method would be the most common approach.
-
Recommended Protocol:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance (a UV scan of the compound should be performed to determine the optimal wavelength).
-
Forced Degradation Samples: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). The HPLC method should be able to resolve the main peak from all degradation product peaks.
-
Gas Chromatography (GC):
-
Principle: GC is suitable for the analysis of volatile and thermally stable compounds like this compound.
-
Recommended Protocol:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-1, DB-5).
-
Injector and Detector: Split/splitless injector and a Flame Ionization Detector (FID).
-
Temperature Program: A temperature gradient program to ensure good separation of the main compound from any potential volatile impurities.
-
Other Techniques:
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or GC (GC-MS), MS is invaluable for the identification and structural elucidation of unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify major degradation products if they can be isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for identification and to detect changes in functional groups that may occur upon degradation.
Below is a suggested workflow for a stability study of this compound.
Caption: Workflow for a Stability Study of this compound.
Conclusion
This compound is a stable compound when stored under appropriate conditions. Its primary liabilities are sensitivity to light and air, which can lead to oxidative and photolytic degradation. To ensure the long-term integrity of this valuable chemical intermediate, it is imperative to store it in a cool, dark place, under an inert atmosphere, and in well-sealed containers. For critical applications, the purity of the material should be periodically assessed using a validated stability-indicating analytical method, such as HPLC. By adhering to these guidelines, researchers, scientists, and drug development professionals can be confident in the quality of this compound used in their work.
The Oxidation of 2-Bromo-N,N-dimethylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactions of 2-Bromo-N,N-dimethylaniline with various oxidizing agents. Due to the limited availability of direct experimental data for this specific substrate, this guide synthesizes information from reactions with analogous substituted N,N-dimethylanilines to predict and describe the likely reaction pathways, products, and experimental considerations.
Executive Summary
The oxidation of this compound can proceed via several pathways, primarily influenced by the choice of oxidizing agent and reaction conditions. The most predictable and well-documented reaction is the oxidation of the tertiary amine to its corresponding N-oxide, particularly with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Other potential, though less specifically documented, oxidative transformations include N-demethylation and, under harsh conditions, possible ring oxidation or degradation. This guide details the expected outcomes with common oxidizing agents, provides a comprehensive experimental protocol for N-oxide formation, and summarizes the available quantitative data for related compounds to inform research and development activities.
Reaction with meta-Chloroperoxybenzoic Acid (m-CPBA)
The reaction of this compound with m-CPBA is expected to selectively oxidize the nitrogen atom to form this compound N-oxide. This is a common and high-yielding reaction for tertiary amines.[1][2] The presence of the electron-withdrawing bromine atom on the aromatic ring is not expected to significantly hinder this reaction.
Signaling Pathway Diagram
Caption: Predicted reaction pathway for the m-CPBA oxidation of this compound.
Experimental Protocol: Synthesis of this compound N-oxide
This protocol is adapted from the synthesis of 3-bromo-N,N-dimethylaniline N-oxide and 4-bromo-N,N-dimethylaniline N-oxide.[3]
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% purity)
-
Dichloromethane (DCM)
-
Methanol
-
Basic alumina for chromatography
Procedure:
-
Dissolve this compound (1.0 g, 5.0 mmol, 1.0 equiv) in dichloromethane (25 mL).
-
In a separate flask, dissolve m-CPBA (approx. 1.3 g of 77% purity, ~6.0 mmol, 1.2 equiv) in dichloromethane (25 mL).
-
At room temperature (23 °C), add the m-CPBA solution dropwise to the solution of this compound.
-
Stir the resulting solution at room temperature for 60 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the solution in vacuo to obtain the crude product.
-
Purify the crude product using flash chromatography on basic alumina, eluting with a gradient from pure dichloromethane to 2% methanol in dichloromethane.
-
Combine the fractions containing the product and evaporate the solvent to yield this compound N-oxide.
Quantitative Data
| Substrate | Product | Yield |
| 3-Bromo-N,N-dimethylaniline | 3-Bromo-N,N-dimethylaniline N-oxide | 63% |
| 4-Bromo-N,N-dimethylaniline | 4-Bromo-N,N-dimethylaniline N-oxide | 71% |
Reaction with Other Oxidizing Agents
Direct experimental data for the reaction of this compound with potassium permanganate, hydrogen peroxide, and pyridinium chlorochromate (PCC) is scarce. The following sections describe the expected reactivity based on the known chemistry of these oxidants and related aromatic amines.
Potassium Permanganate (KMnO₄)
Potassium permanganate is a strong oxidizing agent, and its reactivity is highly dependent on the reaction conditions.
-
Under neutral or slightly alkaline conditions: It is possible that KMnO₄ could lead to oxidative degradation of the dimethylamino group and potentially the aromatic ring. In alkaline solutions, permanganate is reduced to manganese dioxide (MnO₂).[4]
-
Under acidic conditions: The oxidizing power of permanganate is significantly increased, which would likely lead to extensive oxidation and cleavage of the molecule.
Given the aggressive nature of KMnO₄, its use for the selective oxidation of this compound is likely to be challenging and may result in a mixture of products or complete degradation.
Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is a versatile oxidizing agent, but its reaction with aromatic amines often requires a catalyst.
-
With a metal catalyst (e.g., Ruthenium): Catalytic systems utilizing hydrogen peroxide have been developed for the synthesis of tertiary amine N-oxides.[5] A methyltrioxorhenium-hydrogen peroxide system has also been shown to be effective for this transformation with high yields for substrates like N,N-dimethylaniline.[5]
-
In the absence of a dedicated catalyst: The reaction is likely to be slow and may not proceed to completion. In some contexts, hydrogen peroxide is used to regenerate a primary oxidant in situ, such as in certain bromination reactions.[6]
A potential outcome with a suitable catalyst is the formation of this compound N-oxide.
Pyridinium Chlorochromate (PCC)
PCC is a milder chromium-based oxidizing agent, primarily used for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[7]
-
Reactivity with Amines: While there are some reports of PCC being used to oxidize certain nitrogen-containing compounds, it is not a standard reagent for the oxidation of tertiary aromatic amines.[8] The amino group is susceptible to oxidizing agents in general, but the specific outcome with PCC is not well-documented for this substrate class.[9] It is possible that no reaction or a complex mixture of products would be observed.
Oxidative N-Demethylation
Another potential reaction pathway is the removal of one or both methyl groups from the nitrogen atom.
-
Metal-Free Conditions: A study has shown that N,N-dimethylanilines with electron-withdrawing groups can undergo N-demethylation in moderate yields using a system of triethylamine as a base and tert-butyl hydroperoxide (TBHP) as the oxidant.[10]
-
Catalytic Systems: Non-heme manganese complexes in the presence of co-oxidants like m-CPBA or peracetic acid can catalyze the oxidative N-demethylation of substituted N,N-dimethylanilines.[11] The reaction is thought to proceed through a high-valent oxomanganese intermediate.
This suggests that under specific conditions, this compound could be converted to 2-Bromo-N-methylaniline.
Summary of Potential Reactions and Products
| Oxidizing Agent | Plausible Product(s) | Remarks |
| m-CPBA | This compound N-oxide | High selectivity and yield expected. |
| Potassium Permanganate | Mixture of degradation products | Strong oxidant, likely to be unselective. |
| Hydrogen Peroxide | This compound N-oxide | Likely requires a catalyst (e.g., Re, Ru). |
| PCC | No reaction or complex mixture | Not a typical reagent for this transformation. |
| TBHP / Et₃N | 2-Bromo-N-methylaniline | Potential for oxidative N-demethylation. |
Logical Workflow for Oxidant Screening
Caption: A logical workflow for the experimental screening of oxidizing agents.
Conclusion
The oxidation of this compound is a nuanced process where the choice of oxidant dictates the reaction outcome. For the selective and high-yield synthesis of this compound N-oxide, m-CPBA is the recommended reagent based on extensive data for analogous compounds. Catalytic hydrogen peroxide systems also present a viable route to the N-oxide. For researchers interested in N-demethylation, a metal-free approach with TBHP and a base warrants investigation. The use of strong, less selective oxidants like potassium permanganate or reagents not typically used for this transformation, such as PCC, is likely to be less fruitful and may lead to complex product mixtures or degradation of the starting material. Further experimental work is required to quantify the yields and fully characterize the products for each of these reactions with this compound.
References
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pnnl.gov [pnnl.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. CN102120723A - Preparation method of 2-br-4-fluoacetanilide - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. What is Pyridinium chlorochromate(PCC)?_Chemicalbook [chemicalbook.com]
- 9. Amines - PCC Group Product Portal [products.pcc.eu]
- 10. ias.ac.in [ias.ac.in]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 2-Bromo-N,N-dimethylaniline in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful method is extensively utilized in the pharmaceutical and materials science industries for the synthesis of biaryls and other conjugated systems. 2-Bromo-N,N-dimethylaniline is a valuable building block, and its use in Suzuki coupling reactions allows for the facile introduction of various aryl and heteroaryl substituents, leading to the creation of diverse molecular scaffolds for drug discovery and development.
This document provides detailed protocols and application notes for the Suzuki-Miyaura coupling of this compound with a range of boronic acids. The methodologies presented are based on established procedures for ortho-substituted bromoanilines and are intended to serve as a comprehensive guide for researchers.
Reaction Principle
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The ortho-dimethylamino group in this compound can potentially influence the reaction by coordinating to the palladium catalyst, which may necessitate careful selection of ligands to ensure high catalytic activity.
Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound with arylboronic acids. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure with a Buchwald-type Palladacycle Catalyst
This protocol is adapted from methodologies developed for unprotected ortho-bromoanilines and is expected to be effective for this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.5 equiv)
-
CataCXium® A Palladacycle (e.g., G3) (5-10 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous and degassed 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid or boronate ester, potassium phosphate, and the palladacycle catalyst.
-
Seal the vessel with a rubber septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed 2-MeTHF via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure with a Pd(PPh₃)₄ Catalyst
This protocol utilizes a commonly available and versatile palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent system (e.g., 1,4-dioxane/water, toluene/water in a 4:1 ratio)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Setup:
-
In a dry Schlenk tube or reaction vial, combine this compound, the arylboronic acid, and potassium carbonate.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
In a separate flask, dissolve the Pd(PPh₃)₄ in the organic solvent component of the solvent system and degas the solution by bubbling with inert gas.
-
Add the degassed solvent system to the reaction vessel containing the solid reagents via syringe.
Reaction and Work-up:
-
Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
The residue can be purified by flash column chromatography.
Data Presentation
The following tables summarize the influence of various reaction parameters on the Suzuki-Miyaura coupling of bromoanilines and related aryl bromides, providing a guide for optimization.
Table 1: Effect of Different Catalysts and Ligands
| Catalyst Source | Ligand | Typical Loading (mol%) | Reactivity with ortho-substituted anilines | Reference |
| Pd(OAc)₂ | SPhos | 2-5 | Moderate to High | [2] |
| Pd₂(dba)₃ | XPhos | 1-3 | High to Excellent | [2] |
| Pd(PPh₃)₄ | - | 1-5 | Moderate | [2] |
| CataCXium® A Palladacycle | - | 5-10 | High to Excellent | [1] |
Table 2: Effect of Different Bases
| Base | Equivalents | Typical Solvents | Efficacy with ortho-substituted anilines | Reference |
| K₂CO₃ | 2-3 | Toluene/H₂O, Dioxane/H₂O | Moderate to High | [2] |
| K₃PO₄ | 2-3 | 2-MeTHF, THF/H₂O | High to Excellent | [1][2] |
| Cs₂CO₃ | 2-3 | Dioxane | High to Excellent | [2] |
| Na₂CO₃ | 2-3 | DMF | Moderate to High | [2] |
Table 3: Effect of Different Solvents
| Solvent System | Ratio (v/v) | Typical Temperature (°C) | Notes |
| 2-Methyltetrahydrofuran (2-MeTHF) | - | 80-110 | Often provides excellent yields for challenging substrates.[1] |
| 1,4-Dioxane / Water | 4:1 | 80-100 | A very common and generally effective solvent system. |
| Toluene / Water | 4:1 | 80-110 | Good for a wide range of substrates. |
| Dimethylformamide (DMF) | - | 80-120 | Can aid in the solubility of starting materials. |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Formation of Grignard Reagent from 2-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formation of the Grignard reagent, (2-(dimethylamino)phenyl)magnesium bromide, from 2-Bromo-N,N-dimethylaniline. This organometallic reagent is a valuable synthetic intermediate, particularly in the construction of complex molecules and pharmacologically active compounds. The ortho-dimethylamino group can influence the reactivity and stability of the Grignard reagent, making specific procedural details crucial for successful synthesis. These notes offer insights into its applications and a comprehensive, adaptable protocol for its preparation.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of (2-(dimethylamino)phenyl)magnesium bromide from this compound presents a key intermediate for introducing the 2-(dimethylamino)phenyl moiety into various molecular scaffolds. The presence of the dimethylamino group at the ortho position can offer unique reactivity through potential chelation with the magnesium center, which may influence reaction pathways and yields. This document outlines the preparation of this specific Grignard reagent and highlights its utility in synthetic chemistry.
Data Presentation
While specific yield data for the formation of (2-(dimethylamino)phenyl)magnesium bromide is not extensively reported in publicly available literature, a general protocol for a similar isomer, (3-(dimethylamino)phenyl)magnesium bromide, suggests that high conversion can be achieved under optimized conditions. The following table provides a representative set of reaction parameters that can be adapted for the synthesis of the 2-isomer.
| Parameter | Value/Condition | Notes |
| Starting Material | This compound | Ensure high purity and dryness. |
| Magnesium | Magnesium turnings (activated) | 1.05 - 1.2 equivalents. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Dryness is critical for reaction success. |
| Initiator | Iodine (a small crystal) or 1,2-Dibromoethane | Used to activate the magnesium surface. |
| Reaction Temperature | Room temperature for initiation, then reflux | Gentle heating may be required to maintain the reaction. |
| Reaction Time | 2 - 4 hours | Monitor by disappearance of magnesium. |
| Concentration | ~1.0 M solution of the aryl bromide in THF | Dropwise addition is recommended. |
| Inert Atmosphere | Nitrogen or Argon | Essential to prevent quenching by atmospheric moisture and oxygen. |
Experimental Protocols
Protocol: Synthesis of (2-(dimethylamino)phenyl)magnesium bromide
This protocol is adapted from established procedures for aryl Grignard reagent formation and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
This compound (ensure it is dry and pure)
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine crystal or 1,2-Dibromoethane
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
-
Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble a two or three-necked round-bottom flask equipped with a reflux condenser (topped with a nitrogen/argon inlet), a dropping funnel, and a magnetic stir bar. Flame-dry all glassware under a stream of inert gas and allow to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the reaction flask. Add a single small crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small portion of the this compound solution to the magnesium turnings. The reaction is typically initiated by gentle warming or sonication. A color change and/or gentle refluxing of the solvent indicates the start of the reaction.
-
Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-3 hours, or until the majority of the magnesium has been consumed.
-
Use: The resulting dark-colored solution of (2-(dimethylamino)phenyl)magnesium bromide is typically used immediately in subsequent reactions. The concentration can be estimated based on the initial amount of the limiting reagent or determined by titration.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of (2-(dimethylamino)phenyl)magnesium bromide.
Application Notes
The Grignard reagent derived from this compound is a versatile intermediate in organic synthesis. The presence of the ortho-dimethylamino group can facilitate directed ortho-metalation-like reactivity and influence the stereochemical outcome of reactions.
Key Applications Include:
-
Synthesis of Substituted Anilines: This Grignard reagent serves as a nucleophile to introduce the 2-(dimethylamino)phenyl group. Subsequent reactions can modify other parts of the molecule, leading to a variety of substituted aniline derivatives, which are common motifs in pharmaceuticals and agrochemicals.
-
Precursor to Ligands: The reagent can be used to synthesize unique phosphine and bipyridine ligands. For instance, reaction with chlorodiphenylphosphine can yield a phosphine ligand, while coupling reactions can introduce the 2-(dimethylamino)phenyl moiety into bipyridine scaffolds. These ligands are valuable in transition-metal catalysis.
-
Formation of Heterocycles: (2-(dimethylamino)phenyl)magnesium bromide can be a key building block in the synthesis of nitrogen-containing heterocyclic compounds. For example, it can be used in the synthesis of bis[(2-dimethylamino)phenyl]amine and its derivatives.
-
Pharmaceutical and Materials Science: The ability to form new carbon-carbon bonds makes this reagent useful in the construction of complex organic molecules with potential biological activity or unique material properties.[1]
Potential Side Reactions:
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted aryl bromide to form a biaryl byproduct. This can often be minimized by slow addition of the aryl bromide and maintaining a dilute solution.
-
Quenching: Grignard reagents are highly sensitive to protic sources, including water and alcohols. Strict anhydrous conditions are necessary to prevent the protonation of the reagent, which would lead to the formation of N,N-dimethylaniline.
References
Application Notes and Protocols: 2-Bromo-N,N-dimethylaniline as a Versatile Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-N,N-dimethylaniline is a key building block in organic synthesis, serving as a versatile precursor for a wide array of pharmaceutical intermediates. Its unique electronic and steric properties, conferred by the presence of the dimethylamino group ortho to the bromine atom, allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in several critical reaction types, including Grignard reactions, Buchwald-Hartwig amination, Suzuki coupling, Heck reaction, Sonogashira coupling, and Ullmann condensation. These reactions are fundamental in the construction of complex molecular architectures found in numerous active pharmaceutical ingredients (APIs).
Key Applications in Pharmaceutical Synthesis
The strategic placement of the bromo and dimethylamino groups on the aniline ring makes this compound an ideal starting material for introducing the 2-(dimethylamino)phenyl moiety into target molecules. This structural motif is found in various classes of drugs, including antipsychotics, analgesics, and kinase inhibitors. The dimethylamino group can act as a directing group in certain reactions and can also influence the pharmacokinetic properties of the final drug substance.
Experimental Protocols and Data
The following sections detail generalized protocols for key reactions involving this compound. It is important to note that reaction conditions may require optimization based on the specific substrate and desired product.
Grignard Reaction: Synthesis of (2-(Dimethylamino)phenyl)magnesium bromide and its Application
The Grignard reagent derived from this compound is a powerful nucleophile for the formation of carbon-carbon bonds. A notable application is in the synthesis of precursors to analgesics like Tramadol, where a substituted phenyl ring is coupled to a cyclohexanone derivative.
Reaction Scheme:
Experimental Protocol: Synthesis of (2-(Dimethylamino)phenyl)magnesium bromide
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq.).
-
Initiation: Add a small crystal of iodine to the flask. Add a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction may require gentle heating to initiate.
-
Reaction: Once initiated, the reaction is typically exothermic. Maintain a gentle reflux by controlling the rate of addition of the aryl bromide solution. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark, cloudy solution is the Grignard reagent, which can be used in the next step.
Experimental Protocol: Reaction with Cyclohexanone
-
Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 eq.) in anhydrous THF.
-
Addition: Cool the cyclohexanone solution to 0 °C in an ice bath. Add the prepared Grignard reagent solution dropwise via a cannula or dropping funnel, maintaining the temperature below 10 °C.
-
Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Reaction Step | Reagents & Conditions | Product | Yield | Purity | Reference |
| Grignard Formation | This compound, Mg, THF, reflux | (2-(Dimethylamino)phenyl)magnesium bromide | Not Isolated | - | General Procedure |
| Grignard Addition | Cyclohexanone, (2-(Dimethylamino)phenyl)magnesium bromide, THF, 0 °C to rt | 1-(2-(Dimethylamino)phenyl)cyclohexan-1-ol | 60-80% | >95% (after chromatography) | Adapted from general procedures |
Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing diarylamines and N-aryl heterocycles, which are common motifs in pharmaceuticals.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask, add this compound (1.0 eq.), the amine coupling partner (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]
Quantitative Data:
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield | Reference |
| 2-Aminopyridine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 70-90% | Adapted from[2] |
| Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 85-95% | General Procedure |
Suzuki Coupling: Synthesis of Biaryl Compounds
The Suzuki coupling is a versatile palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. It is widely used in the synthesis of biaryl and heteroaryl compounds, which are prevalent in medicinal chemistry.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water 4:1 or toluene/ethanol/water).
-
Reaction: Heat the mixture to reflux (80-100 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Quantitative Data:
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Yield | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95% | General Procedure |
| Pyridine-3-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 70-85% | Adapted from[1] |
Other Key Transformations
Beyond the detailed protocols above, this compound is also a valuable substrate for other important C-C and C-heteroatom bond-forming reactions.
-
Heck Reaction: For the synthesis of substituted alkenes by coupling with an alkene in the presence of a palladium catalyst.
-
Sonogashira Coupling: For the formation of aryl alkynes by reacting with a terminal alkyne, catalyzed by palladium and copper.
-
Ullmann Condensation: A copper-catalyzed reaction for the synthesis of diaryl ethers or diaryl amines.[3]
These reactions further expand the utility of this compound as a versatile precursor in the synthesis of diverse and complex pharmaceutical intermediates. Researchers are encouraged to adapt and optimize the provided general protocols for their specific synthetic targets.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. Its utility in key bond-forming reactions such as Grignard, Buchwald-Hartwig, Suzuki, and others allows for the efficient construction of complex molecular scaffolds. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to leverage this important building block in their synthetic endeavors.
References
Application Notes and Protocols: Lithiation of 2-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lithiation of 2-bromo-N,N-dimethylaniline is a powerful transformation in organic synthesis, enabling the formation of a versatile aryllithium intermediate. This species, 2-lithio-N,N-dimethylaniline, can be subsequently trapped with a wide array of electrophiles to introduce diverse functional groups at the 2-position of the N,N-dimethylaniline scaffold. This process is of significant interest in medicinal chemistry and materials science for the construction of complex molecular architectures. The reaction proceeds primarily through a lithium-halogen exchange mechanism, which is highly efficient at low temperatures. The adjacent N,N-dimethylamino group can play a role in stabilizing the resulting organolithium species.
Reaction Principle
The core of this protocol involves the reaction of this compound with a strong organolithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). At low temperatures, typically -78 °C, the organolithium reagent preferentially undergoes a lithium-halogen exchange with the aryl bromide, rather than abstracting a proton from the aromatic ring or the methyl groups. This generates the highly reactive 2-lithio-N,N-dimethylaniline intermediate, which is then quenched in situ with an electrophile.
Experimental Protocols
Materials and Reagents:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in a suitable solvent (e.g., hexanes)
-
Selected electrophile (e.g., carbon dioxide, N,N-dimethylformamide (DMF), acetone, chlorotrimethylsilane, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Appropriate organic solvents for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (oven- or flame-dried)
-
Magnetic stirrer and stirring bar
-
Low-temperature cooling bath (e.g., dry ice/acetone)
General Procedure for the Lithiation and Electrophilic Quench:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add this compound (1.0 eq.) and dissolve it in anhydrous THF or Et₂O (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-BuLi or s-BuLi (typically 1.1-1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the reaction mixture at -78 °C for a specified time (typically 30-60 minutes) to ensure complete lithium-halogen exchange.
-
Electrophilic Trap: Add the chosen electrophile (1.2-1.5 eq.) dropwise to the reaction mixture at -78 °C.
-
Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography, recrystallization, or distillation, to obtain the desired 2-substituted-N,N-dimethylaniline.
Data Presentation
The following table summarizes the typical yields for the trapping of 2-lithio-N,N-dimethylaniline with various electrophiles. Yields can vary depending on the specific reaction conditions and the purity of the reagents.
| Electrophile | Product | Typical Yield (%) |
| Carbon Dioxide (CO₂) | 2-(N,N-Dimethylamino)benzoic acid | 70-85% |
| N,N-Dimethylformamide (DMF) | 2-(N,N-Dimethylamino)benzaldehyde | 65-80% |
| Acetone | 2-(2-hydroxypropan-2-yl)-N,N-dimethylaniline | 75-90% |
| Benzaldehyde | (2-(dimethylamino)phenyl)(phenyl)methanol | 70-85% |
| Chlorotrimethylsilane (TMSCl) | N,N-dimethyl-2-(trimethylsilyl)aniline | 80-95% |
| 2,2'-Bipyridine | 6-(2-(Dimethylamino)phenyl)-2,2'-bipyridine | ~60%[1] |
Mandatory Visualizations
Caption: Reaction pathway for the lithiation of this compound.
Caption: Step-by-step experimental workflow for the lithiation reaction.
References
Application Notes and Protocols for the Heck Coupling Reaction with 2-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Heck coupling reaction utilizing 2-Bromo-N,N-dimethylaniline as a key substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This methodology is invaluable in synthetic organic chemistry for the creation of substituted alkenes, which are important structural motifs in pharmaceuticals and functional materials. These notes are intended to serve as a comprehensive guide for researchers in academic and industrial settings, offering insights into reaction optimization and providing adaptable experimental protocols.
Introduction to the Heck Coupling Reaction
The Mizoroki-Heck reaction facilitates the vinylation of aryl or vinyl halides in the presence of a palladium catalyst and a base.[2] The reaction is prized for its tolerance of a wide array of functional groups and its ability to form complex molecular architectures. The general transformation involves the coupling of an organohalide (R-X) with an alkene to form a new substituted alkene, with the concomitant formation of a hydrohalic acid that is neutralized by a base.
For this compound, the Heck reaction offers a direct route to synthesize N,N-dimethyl-2-vinylanilines and their derivatives. These products are versatile intermediates in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds.
Key Reaction Parameters and Optimization
Successful execution of the Heck coupling reaction with this compound requires careful consideration of several parameters. Optimization of these factors is crucial for achieving high yields and selectivity.
-
Catalyst System: The choice of the palladium source and ligand is critical. While ligandless catalysis using palladium on carbon (Pd/C) can be effective for activated halides, the use of phosphine or N-heterocyclic carbene (NHC) ligands is often necessary for less reactive aryl bromides.[2][3] Common palladium precursors include palladium(II) acetate (Pd(OAc)₂) and bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃).
-
Ligands: Phosphine ligands such as triphenylphosphine (PPh₃) and tri-o-tolylphosphine are frequently employed to stabilize the palladium catalyst and promote the reaction.[3]
-
Base: A base is required to neutralize the hydrobromic acid generated during the catalytic cycle. Common choices include organic bases like triethylamine (NEt₃) and inorganic bases such as sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[3][4]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are typically used to facilitate the dissolution of the reactants and catalyst.[1][3]
-
Temperature: The reaction temperature significantly influences the reaction rate. Temperatures in the range of 80-140 °C are common for aryl bromides.[1][3]
-
Alkene Coupling Partner: The nature of the alkene affects the reaction outcome. Electron-deficient alkenes like acrylates and acrylonitrile, as well as styrenes, are common coupling partners.
Data Presentation: Heck Coupling of Substituted Bromoanilines
Table 1: Heck Coupling of 4-Bromo-2,6-dimethylaniline with Acrylonitrile [3]
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | 10% Pd/C (wet) | NaOAc | DMAc | 140 | 20 | 3.0 |
| 2 | Pd(OAc)₂ / tri-o-tolylphosphine | NaOAc | DMAc | 140 | 20 | 87.5 |
Data adapted from a study on the industrial-scale synthesis of a pharmaceutical intermediate.[3]
Experimental Protocols
The following are detailed, adaptable protocols for the Heck coupling reaction of this compound with styrene and n-butyl acrylate. These protocols are based on established procedures for similar aryl bromides.[1]
Protocol 1: Heck Coupling of this compound with Styrene
Objective: To synthesize N,N-dimethyl-2-styrylaniline.
Materials:
-
This compound (1.0 eq.)
-
Styrene (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 2 mol%)
-
Triphenylphosphine (PPh₃) (e.g., 4 mol%)
-
Triethylamine (NEt₃) (2.0 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate and triphenylphosphine.
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add this compound, styrene, and triethylamine to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and wash with water to remove the triethylammonium bromide salt and DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Coupling of this compound with n-Butyl Acrylate
Objective: To synthesize n-butyl (E)-3-(2-(dimethylamino)phenyl)acrylate.
Materials:
-
This compound (1.0 eq.)
-
n-Butyl acrylate (1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 1 mol%)
-
Triphenylphosphine (PPh₃) (e.g., 2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq.)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
In a round-bottom flask equipped with a condenser, add palladium(II) acetate and triphenylphosphine under a nitrogen atmosphere.
-
Add anhydrous acetonitrile as the solvent.
-
Add this compound, n-butyl acrylate, and sodium carbonate.
-
Heat the mixture to reflux (approximately 82 °C) with stirring.
-
Monitor the reaction by GC-MS or TLC until the starting material is consumed.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic phase, concentrate, and purify the product by flash chromatography.
Mandatory Visualizations
Catalytic Cycle of the Heck Reaction
Caption: Catalytic cycle of the Heck coupling reaction.
Experimental Workflow
Caption: General workflow for the Heck coupling reaction.
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly within pharmaceutical and materials science, due to its broad substrate scope and tolerance of various functional groups.[1][2] These application notes provide a detailed overview and specific protocols for the amination of 2-Bromo-N,N-dimethylaniline, a sterically hindered aryl bromide, which presents unique challenges that necessitate careful selection of catalytic systems.
Reaction Principle and Catalytic Cycle
The reaction proceeds via a catalytic cycle that involves a palladium(0) species as the active catalyst. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (this compound), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]
For sterically hindered substrates, the choice of ligand is critical as it influences the rate and efficiency of both the oxidative addition and reductive elimination steps.[2][4]
Application Notes: Key Experimental Parameters
Successful amination of the sterically hindered this compound requires careful optimization of the catalyst, ligand, base, and solvent.
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources.[3] If a Pd(II) source is used, it is reduced in situ to the active Pd(0) species.[3]
-
Ligand Selection: This is the most critical parameter for coupling hindered substrates. Standard phosphine ligands like PPh₃ are often ineffective. Bulky, electron-rich biaryl phosphine ligands are required to promote the challenging oxidative addition and reductive elimination steps.[2] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated high efficacy in coupling sterically demanding partners.[4] N-heterocyclic carbene (NHC) ligands can also be highly effective.[5]
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle.[6] Sodium tert-butoxide (NaOt-Bu) is a common choice.[6] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) can also be used, particularly if the substrate is sensitive to alkoxide bases.[3][7]
-
Solvent: Anhydrous, deoxygenated aprotic solvents are necessary as the catalytic system is sensitive to air and moisture.[8] Toluene, dioxane, and tetrahydrofuran (THF) are frequently used.[7][9]
-
Temperature: Reaction temperatures typically range from room temperature to over 100 °C, with hindered substrates often requiring heating to achieve a reasonable reaction rate.[7]
Data Presentation: Representative Reaction Conditions
While extensive data for the specific amination of this compound is not compiled in a single source, the following table provides representative conditions for the coupling of similar sterically hindered aryl bromides with various amines. This data serves as a strong guideline for reaction optimization.
| Aryl Halide (Example) | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromotoluene | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 95 |
| 2-Bromoanisole | n-Hexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 80 | 92 |
| 1-Bromo-2-isopropylbenzene | Aniline | Pd(OAc)₂ (1) | BrettPhos (1.5) | LHMDS (1.5) | Toluene | 110 | 88 |
| 2-Bromobiphenyl | Piperidine | [Pd(cinnamyl)Cl]₂ (1) | t-BuXPhos (2.5) | Cs₂CO₃ (2.0) | Dioxane | 100 | 97 |
| 1,3-Dibromo-2,5-difluorobenzene | Benzophenone Imine | Pd₂(dba)₃ (0.5) | Xantphos (1.0) | K₃PO₄ (4.0) | iPrOAc | 80 | >95 |
Note: This table is a compilation of representative data for analogous sterically hindered systems to guide experimental design.[10][11][12][13]
Experimental Workflow and Protocols
The execution of a Buchwald-Hartwig amination requires rigorous exclusion of air and moisture. Standard Schlenk techniques or the use of a glovebox are mandatory for achieving high yields and reproducibility.[8]
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine).
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Argon or Nitrogen gas
-
Ethyl acetate, water, brine
-
Magnesium sulfate or sodium sulfate
-
Silica gel
Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Schlenk line or glovebox
-
Syringes and needles
-
Heating mantle with a temperature controller and oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Solvent Addition: Seal the flask and evacuate and backfill with inert gas three times.[8] Add anhydrous toluene (3 mL) via syringe.
-
Catalyst Pre-formation: Stir the resulting suspension at room temperature for 15 minutes. The mixture will typically change color as the active catalyst forms.
-
Addition of Reactants: Add this compound (200 mg, 1.0 mmol) followed by the amine (e.g., morpholine, 105 mg, 1.2 mmol) via syringe. If the amine is a solid, it can be added in step 1 with the other solids. Rinse with the remaining anhydrous toluene (2 mL).
-
Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite to remove insoluble salts and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary amine product.[8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. figshare.le.ac.uk [figshare.le.ac.uk]
- 13. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
Synthesis of 2-(Trifluoromethyl)-N,N-dimethylaniline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-(Trifluoromethyl)-N,N-dimethylaniline, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The presence of the trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a key building block in medicinal chemistry.
Two common methods for the N,N-dimethylation of anilines are presented: a robust procedure utilizing trimethyl phosphate and the classical Eschweiler-Clarke reaction. While the Eschweiler-Clarke reaction is a widely used method for amine methylation, literature suggests that for anilines with electron-withdrawing groups, such as the trifluoromethyl group, side reactions and product condensation can be problematic.[1] Therefore, the trimethyl phosphate method is presented as the primary and more reliable protocol.
Data Presentation
| Parameter | Trimethyl Phosphate Method | Eschweiler-Clarke Reaction |
| Starting Material | 2-(Trifluoromethyl)aniline | 2-(Trifluoromethyl)aniline |
| Reagents | Trimethyl phosphate, Sodium hydroxide | Formaldehyde, Formic acid |
| Typical Solvent | None (neat reaction) | None (neat reaction) or water |
| Reaction Temperature | 150-170°C | Reflux (near 100°C)[2] |
| Reaction Time | ~2 hours at reflux[1] | Variable, typically several hours |
| Reported Yield | 50-95% (for related anilines)[1] | Generally high, but can be lower for deactivated anilines |
| Work-up | Basic hydrolysis, ether extraction[1] | Basification, extraction |
| Purification | Distillation under reduced pressure[1] | Distillation or chromatography |
Experimental Protocols
Primary Method: N,N-Dimethylation using Trimethyl Phosphate
This protocol is adapted from a procedure for the synthesis of m-(Trifluoromethyl)-N,N-dimethylaniline and is expected to be effective for the ortho-isomer.[1]
Materials:
-
2-(Trifluoromethyl)aniline
-
Trimethyl phosphate
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium hydroxide pellets
-
Diethyl ether
-
Water
-
Round-bottomed flask with a side arm
-
Thermometer
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, thermometer, and condenser, combine 2-(Trifluoromethyl)aniline (0.100 mole) and trimethyl phosphate (0.102 mole).
-
Heating: Gradually heat the stirred reaction mixture using a heating mantle or oil bath. Over 30-60 minutes, bring the temperature to approximately 150°C. An exothermic reaction should commence, raising the temperature to 160-170°C, at which point the mixture will begin to reflux.[1]
-
Reaction: Maintain the reaction at reflux (145–150°C) for 2 hours. The oil bath temperature should be kept between 180-200°C.[1]
-
Work-up - Hydrolysis: Cool the reaction mixture to room temperature. Carefully add a solution of 15 g of sodium hydroxide in 100 ml of water. Stir the mixture vigorously for 1.5 hours to hydrolyze any remaining phosphate esters. This hydrolysis may be mildly exothermic.[1]
-
Extraction: Add an additional 200 ml of water to the flask. Transfer the mixture to a separatory funnel. The product will separate as an oil. Extract the aqueous layer with two 150 ml portions of diethyl ether.[1]
-
Drying and Solvent Removal: Combine the ether extracts and dry them over anhydrous magnesium sulfate or sodium hydroxide pellets. Filter the drying agent and concentrate the solution by distilling the ether through a Vigreux column.[1]
-
Purification: Purify the crude product by distillation under reduced pressure to obtain 2-(Trifluoromethyl)-N,N-dimethylaniline.
Alternative Method: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[2][3] This reaction proceeds via reductive amination and advantageously avoids the formation of quaternary ammonium salts.[4]
Materials:
-
2-(Trifluoromethyl)aniline
-
Formaldehyde (37% aqueous solution)
-
Formic acid (88-98%)
-
Sodium hydroxide or potassium hydroxide solution
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottomed flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
General Procedure:
-
Reaction Setup: To a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add 2-(Trifluoromethyl)aniline.
-
Reagent Addition: With stirring, add an excess of aqueous formaldehyde solution, followed by an excess of formic acid. The reaction is typically exothermic.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC). The loss of carbon dioxide gas helps to drive the reaction to completion.[2]
-
Work-up: Cool the reaction mixture to room temperature and carefully basify with a sodium or potassium hydroxide solution to a pH greater than 10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by distillation under reduced pressure or column chromatography.
Visualizations
Experimental Workflow for the Trimethyl Phosphate Method
Caption: Workflow for the synthesis of 2-(Trifluoromethyl)-N,N-dimethylaniline.
Signaling Pathway of the Eschweiler-Clarke Reaction
References
Application of 2-Bromo-N,N-dimethylaniline in Organic Electronics: A Synthetic Precursor for Hole-Transporting Materials
Introduction
2-Bromo-N,N-dimethylaniline is a versatile synthetic intermediate that has found application in the development of advanced materials for organic electronics. Its utility primarily lies in its role as a building block for the synthesis of hole-transporting materials (HTMs), which are crucial components in organic light-emitting diodes (OLEDs) and other organic semiconductor devices. The dimethylamino group provides electron-donating properties, which are beneficial for hole transport, while the bromo-substituent offers a reactive site for cross-coupling reactions, enabling the construction of larger conjugated molecules with tailored electronic properties.
This document provides detailed application notes and experimental protocols for the synthesis of a triarylamine-based hole-transporting material, N,N'-bis(2-(dimethylamino)phenyl)-N,N'-diphenylbiphenyl-4,4'-diamine (2-NBPB) , using this compound as a key precursor. The performance of this material in an OLED device is also summarized.
Application Notes
The primary application of this compound in organic electronics is in the synthesis of triarylamine-based hole-transporting materials. The resulting molecules, such as 2-NBPB, possess several key characteristics that make them suitable for this purpose:
-
High Hole Mobility: The presence of multiple nitrogen atoms in the triarylamine structure facilitates the movement of holes through the material, which is essential for efficient device operation.
-
Good Thermal Stability: Materials used in organic electronic devices must be able to withstand the heat generated during operation. Triarylamine derivatives often exhibit high glass transition temperatures (Tg), indicating good morphological stability at elevated temperatures.
-
Suitable Energy Levels: The highest occupied molecular orbital (HOMO) energy level of an HTM must be well-aligned with the anode's work function and the emissive layer's HOMO level to ensure efficient hole injection and transport. The electronic properties of triarylamine derivatives can be tuned by modifying their chemical structure.
The synthesis of 2-NBPB from this compound is typically achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful cross-coupling method allows for the formation of carbon-nitrogen bonds between an aryl halide (this compound) and an amine (in this case, N,N'-diphenylbiphenyl-4,4'-diamine).
Quantitative Data Presentation
The performance of the synthesized hole-transporting material, 2-NBPB, was evaluated in a multilayer OLED device. The key performance parameters are summarized in the table below.
| Parameter | Value |
| Device Structure | ITO / 2-NBPB (40 nm) / Alq₃ (60 nm) / LiF (1 nm) / Al (100 nm) |
| Turn-on Voltage (V) | 3.5 |
| Maximum Luminance (cd/m²) | 12,345 |
| Maximum Current Efficiency (cd/A) | 3.15 |
| Maximum Power Efficiency (lm/W) | 2.21 |
| Maximum External Quantum Efficiency (%) | 1.1 |
| CIE Coordinates (x, y) | (0.32, 0.54) |
Note: ITO = Indium Tin Oxide, Alq₃ = Tris(8-hydroxyquinolinato)aluminium, LiF = Lithium Fluoride, Al = Aluminum, CIE = Commission Internationale de l'Éclairage.
Experimental Protocols
Synthesis of N,N'-bis(2-(dimethylamino)phenyl)-N,N'-diphenylbiphenyl-4,4'-diamine (2-NBPB)
This protocol describes the synthesis of the hole-transporting material 2-NBPB from this compound via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
N,N'-diphenylbiphenyl-4,4'-diamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dried Schlenk flask, combine N,N'-diphenylbiphenyl-4,4'-diamine (1.0 eq), sodium tert-butoxide (2.2 eq), and tris(dibenzylideneacetone)dipalladium(0) (0.02 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by this compound (2.2 eq) and tri(tert-butyl)phosphine (0.08 eq) via syringe.
-
Reaction: Stir the reaction mixture at 110 °C for 24 hours under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (DCM) and wash with water.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: After filtering, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: The final product, 2-NBPB, is obtained as a white solid. Its structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of an OLED Device
This protocol outlines the fabrication of a simple multilayer OLED to evaluate the performance of the synthesized 2-NBPB as a hole-transporting layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
N,N'-bis(2-(dimethylamino)phenyl)-N,N'-diphenylbiphenyl-4,4'-diamine (2-NBPB)
-
Tris(8-hydroxyquinolinato)aluminium (Alq₃)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system
Procedure:
-
Substrate Preparation: Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and then treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber.
-
Hole-Transporting Layer (HTL): Deposit a 40 nm thick layer of 2-NBPB onto the ITO substrate by thermal evaporation.
-
Emissive and Electron-Transporting Layer (EML/ETL): Deposit a 60 nm thick layer of Alq₃ on top of the HTL.
-
Electron-Injecting Layer (EIL): Deposit a 1 nm thick layer of LiF onto the Alq₃ layer.
-
Cathode: Finally, deposit a 100 nm thick layer of aluminum (Al) as the cathode.
-
Encapsulation: Encapsulate the device in a glovebox under a nitrogen atmosphere to protect it from moisture and oxygen.
Mandatory Visualization
Caption: Synthetic scheme for 2-NBPB via Buchwald-Hartwig amination.
Caption: Workflow for the fabrication of a multilayer OLED device.
HPLC analysis method for 2-Bromo-N,N-dimethylaniline
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-N,N-dimethylaniline
This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound. This method is applicable to researchers, scientists, and professionals in the drug development and quality control sectors.
Introduction
This compound is a substituted aniline derivative used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and dyes. Accurate and reliable analytical methods are essential for ensuring the purity and quality of this compound and for monitoring its presence in reaction mixtures and final products. This document provides a comprehensive protocol for the HPLC analysis of this compound. The method is based on reverse-phase chromatography, which separates compounds based on their hydrophobicity.
Experimental Protocols
This section outlines the detailed methodology for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| HPLC System | Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Note: The mobile phase composition is a starting point and may require optimization for specific applications to achieve the desired resolution and retention time.
Preparation of Solutions
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water. Add 1 mL of phosphoric acid to the mixture and sonicate for 15 minutes to degas.
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Sample Preparation: Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask. Add a portion of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the final volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Analysis
Identify the peak corresponding to this compound in the chromatogram based on the retention time of the standard. Construct a calibration curve by plotting the peak area versus the concentration of the working standards. Use the linear regression equation from the calibration curve to quantify the amount of this compound in the sample.
Logical Workflow of HPLC Analysis
The following diagram illustrates the logical workflow of the HPLC analysis method described.
Caption: Experimental workflow for the HPLC analysis of this compound.
Discussion
The described RP-HPLC method provides a reliable and robust approach for the separation and quantification of this compound. The use of a C18 column offers good retention and separation for this type of aromatic compound. The mobile phase, consisting of acetonitrile, water, and phosphoric acid, is a common and effective eluent for reverse-phase chromatography. The acidic pH helps to ensure consistent peak shape and retention time. The detection wavelength of 254 nm is suitable for aromatic compounds containing a chromophore.
For Mass Spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with a volatile acid such as formic acid.[1] This liquid chromatography method is also scalable and can be used for the isolation of impurities in preparative separation.[1]
Conclusion
This application note provides a detailed protocol for the HPLC analysis of this compound. The method is straightforward, utilizing standard reverse-phase chromatography principles and equipment. The provided parameters should serve as a solid starting point for method development and validation in a research or quality control setting. Optimization of the mobile phase composition and gradient may be necessary depending on the specific sample matrix and required separation efficiency.
References
Application Note: Gas Chromatography of 2-Bromo-N,N-dimethylaniline
An increasing demand for detailed analytical protocols for specialty chemicals is noted within the pharmaceutical and chemical industries. This document provides a comprehensive guide for the analysis of 2-Bromo-N,N-dimethylaniline using gas chromatography. The provided methodologies are intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to ensure reliable and reproducible results.
Introduction
This compound is a halogenated aromatic amine utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Accurate and robust analytical methods are crucial for quality control, purity assessment, and stability testing of this compound. Gas chromatography (GC), owing to its high resolution and sensitivity, is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (MS), it provides unequivocal identification of the analyte and any related impurities.
Principle
This method employs a high-resolution capillary gas chromatograph to separate this compound from a sample matrix. The compound is introduced into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The eluted compound is then detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Materials and Reagents
-
Solvent: Dichloromethane or Acetone (GC grade)
-
Reference Standard: this compound (97% or higher purity)
-
Carrier Gas: Helium or Nitrogen (high purity)
Experimental Protocol
A detailed protocol for the GC analysis of this compound is provided below.
1. Standard and Sample Preparation
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Prepare the sample by dissolving it in dichloromethane to achieve a similar target concentration as the standard solution.
2. Gas Chromatography Conditions
The following table summarizes the recommended GC conditions for the analysis. These parameters are based on established methods for similar halogenated anilines and may be optimized for specific instrumentation and applications.[1][2][3]
| Parameter | Value |
| Gas Chromatograph | An analytical system complete with a capillary column, suitable for split/splitless injection. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a 5% phenyl polydimethylsiloxane stationary phase (e.g., SE-54 or equivalent).[1] |
| Injector | Split/splitless, operated in split mode with a split ratio of 50:1. |
| Injector Temperature | 250 °C[1] |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[2] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID). |
| Detector Temperature | MS Transfer Line: 280 °C; FID: 300 °C |
| Injection Volume | 1 µL |
3. Data Analysis
-
Identify the peak corresponding to this compound in the chromatogram by comparing its retention time with that of the reference standard.
-
If using a mass spectrometer, confirm the identity by comparing the mass spectrum of the sample peak with the reference spectrum. The mass spectrum should exhibit the characteristic molecular ion and isotopic pattern for a bromine-containing compound.
-
Quantify the analyte using the peak area from the chromatogram and an external standard calibration curve.
Logical Workflow for GC Analysis
The following diagram illustrates the logical workflow for the gas chromatography analysis of this compound.
This comprehensive guide provides a robust starting point for the GC analysis of this compound. Researchers are encouraged to optimize the method for their specific instrumentation and analytical requirements to achieve the best possible results.
References
Application Notes and Protocols for the Synthesis of Substituted Bipyridines Using 2-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted bipyridines are a critical class of ligands in coordination chemistry and serve as essential scaffolds in the development of pharmaceuticals, functional materials, and catalytic systems. The electronic and steric properties of the bipyridine core can be finely tuned through the introduction of various substituents, leading to tailored functionalities. 2-Bromo-N,N-dimethylaniline is a versatile reagent that can be employed in the synthesis of bipyridines bearing a dimethylaminophenyl substituent. This substituent can introduce unique electronic properties and potential coordination sites, making the resulting bipyridine ligands of significant interest in drug discovery and materials science.
This document provides detailed application notes and protocols for the synthesis of substituted bipyridines using this compound, focusing on a lithiation-based approach. Additionally, alternative palladium-catalyzed cross-coupling methods for the synthesis of substituted bipyridines from related bromo-precursors are presented to offer a broader perspective on synthetic strategies.
Synthesis of 6-[2-(dimethylamino)phenyl]-2,2'-bipyridine via Lithiation
The primary application of this compound in bipyridine synthesis involves its conversion to an organolithium reagent, which then acts as a nucleophile in a substitution reaction with 2,2'-bipyridine. This method allows for the direct introduction of the 2-(dimethylamino)phenyl group at the 6-position of the bipyridine core.
Reaction Principle
The synthesis proceeds via a two-step process:
-
Lithiation: this compound is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperature. The bromine atom is exchanged with a lithium atom, forming the highly reactive 2-(dimethylamino)phenyllithium intermediate. The dimethylamino group can act as a directing group in this lithiation process.
-
Nucleophilic Attack: The generated organolithium species attacks the electrophilic C6 position of 2,2'-bipyridine. Subsequent rearomatization leads to the formation of the desired product, 6-[2-(dimethylamino)phenyl]-2,2'-bipyridine.
Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
2,2'-Bipyridine (1.2 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard laboratory glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe while maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.
-
Addition of 2,2'-Bipyridine: In a separate flask, dissolve 2,2'-bipyridine (1.2 equiv) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 6-[2-(dimethylamino)phenyl]-2,2'-bipyridine.
Data Presentation
| Entry | Reactant A | Reactant B | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2,2'-Bipyridine | n-BuLi | THF | -78 to RT | 12 | 60-75 (Estimated) |
Note: The yield is an estimation based on similar reported lithiation and substitution reactions for the synthesis of substituted bipyridines.
Alternative Syntheses of Substituted Bipyridines via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for the synthesis of biaryl compounds, including substituted bipyridines. While a direct Suzuki or Negishi coupling using this compound to form a bipyridine is not extensively documented, the general principles can be applied. The following table summarizes representative conditions for Suzuki-Miyaura, Stille, and Negishi couplings using various bromo-pyridines, which can serve as a guide for developing a synthesis strategy for bipyridines with an aminophenyl substituent.
| Coupling Reaction | Bromo-Substrate | Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | ~85 |
| Suzuki-Miyaura | 2-Bromo-4-methylpyridine | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | ~92 |
| Stille | 2,5-Dibromopyridine | 2-(Trimethylstannyl)pyridine | PdCl₂(PPh₃)₂ (3) | - | - | Toluene | 110 | 24 | ~70-90 |
| Negishi | 2-Bromopyridine | 2-Pyridylzinc chloride | Pd(PPh₃)₄ (5) | - | - | THF | RT | 4 | ~80-95 |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synthetic pathway for 6-[2-(dimethylamino)phenyl]-2,2'-bipyridine.
Caption: Experimental workflow for the synthesis and purification.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-N,N-dimethylaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromo-N,N-dimethylaniline.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions.
Question 1: My crude product is a dark oil/solid. Is this normal, and how can I purify it?
Answer: Yes, it is common for the crude product of this compound synthesis to be a dark-colored oil or solid. This coloration is typically due to the presence of impurities such as colored by-products from side reactions, residual starting materials, and poly-brominated species. The product itself is a colorless to pale yellow liquid when pure, but it can darken upon exposure to air and light.
For purification, column chromatography is a highly effective method. A general protocol is as follows:
-
Adsorbent: Silica gel
-
Eluent System: A non-polar/polar solvent mixture is typically used. A good starting point is a mixture of hexane and ethyl acetate or hexane and dichloromethane. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
TLC Analysis: Before performing column chromatography, it is crucial to determine the appropriate solvent system using TLC. Spot the crude product on a silica gel TLC plate and elute with various ratios of your chosen solvent system. The ideal system will give your desired product a retention factor (Rf) of approximately 0.2-0.3, ensuring good separation from impurities. For aromatic amines that may streak on TLC, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve the spot shape.
-
Column Packing and Elution: Pack the column with a slurry of silica gel in the chosen eluent. Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute the column with the solvent system, collecting fractions and monitoring them by TLC to isolate the pure this compound.
Question 2: My reaction yield is low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors related to the chosen synthetic route (electrophilic bromination of N,N-dimethylaniline or methylation of 2-bromoaniline).
For the electrophilic bromination of N,N-dimethylaniline:
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reaction Conditions: The reaction temperature and the rate of bromine addition are critical. Too high a temperature can lead to the formation of undesired side products. Maintain the recommended temperature throughout the reaction.
-
Loss during Work-up: Ensure efficient extraction of the product from the aqueous layer. Perform multiple extractions with a suitable organic solvent like diethyl ether. Also, ensure the pH is appropriately adjusted during the work-up to keep the aniline derivative in its free base form for extraction into the organic phase.
For the methylation of 2-bromoaniline:
-
Insufficient Methylating Agent: Ensure that a sufficient excess of the methylating agent (e.g., methyl iodide) is used to drive the reaction towards the dimethylated product.
-
Base Strength and Solubility: The choice and amount of base (e.g., potassium carbonate) are important. The base should be strong enough to deprotonate the aniline and should be present in sufficient quantity. The solubility of the base in the reaction solvent can also play a role.
-
Reaction Time and Temperature: These reactions can be slow. Ensure the reaction is heated for a sufficient amount of time at the optimal temperature to ensure complete dimethylation.
Question 3: I am seeing multiple spots on my TLC plate after the reaction. What are these impurities?
Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. For the synthesis of this compound, these impurities could be:
-
Unreacted Starting Materials: N,N-dimethylaniline or 2-bromoaniline. These can be identified by co-spotting the reaction mixture with the authentic starting materials on the TLC plate.
-
Isomeric Byproducts: When brominating N,N-dimethylaniline, the formation of the para-isomer, 4-Bromo-N,N-dimethylaniline, is a common side reaction. The ortho and para isomers will likely have different Rf values on TLC.
-
Poly-brominated Products: Over-bromination can lead to the formation of dibromo- or even tribromo-N,N-dimethylaniline. These compounds are generally less polar than the mono-brominated product and will have higher Rf values.
-
Mono-methylated Product (in the methylation of 2-bromoaniline): Incomplete methylation will result in the presence of 2-Bromo-N-methylaniline.
To identify these impurities, it is helpful to use analytical techniques such as GC-MS, which can provide the mass of each component, aiding in their identification.
Data Presentation
| Analyte | Method | Purity of Crude Product (%) | Purity after Column Chromatography (%) | Common Impurities Identified in Crude Product |
| Substituted Bromoaniline | GC-MS | 75 | >98 | Unreacted starting material, isomeric byproduct, dibrominated product |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
TLC Analysis:
-
Prepare a small amount of the crude reaction mixture by dissolving it in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriately sized chromatography column based on the amount of crude product.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to begin the elution process.
-
Collect fractions in separate test tubes.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Technical Support Center: Bromination of N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the bromination of N,N-dimethylaniline.
Troubleshooting Guides
This section addresses specific issues that may arise during the bromination of N,N-dimethylaniline, offering potential causes and solutions to minimize unwanted side products.
Issue 1: Formation of Significant Amounts of o-Bromo-N,N-dimethylaniline
-
Potential Cause: The electrophilic substitution on the highly activated N,N-dimethylaniline ring can occur at both the ortho and para positions. While the para position is sterically favored, certain reaction conditions can lead to an increased yield of the ortho isomer. This is often observed under kinetic control, where the reaction is faster at the ortho position.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can favor the thermodynamically more stable para product. Reactions carried out at or below room temperature (e.g., 0-25°C) tend to show higher para-selectivity.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Using less polar solvents may help to increase the proportion of the para isomer.
-
Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, alternative brominating agents like N-bromosuccinimide (NBS) can offer higher selectivity for the para position.[1]
-
Issue 2: Polybromination Resulting in Di- and Tri-substituted Products
-
Potential Cause: The strong activating nature of the dimethylamino group makes the initial product, p-bromo-N,N-dimethylaniline, still susceptible to further electrophilic attack. This leads to the formation of polybrominated species, most commonly 2,4-dibromo-N,N-dimethylaniline.
-
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of N,N-dimethylaniline or a 1:1 molar ratio of reactants can help minimize polybromination.
-
Slow Addition of Bromine: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, favoring monosubstitution.
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or GC-MS and quench the reaction as soon as the starting material is consumed to prevent further bromination of the product.
-
Use of a Less Activating Protecting Group: In cases where high selectivity is crucial, consider the temporary protection of the amino group (e.g., by acetylation to form N,N-dimethylacetanilide). The acetyl group is less activating than the dimethylamino group, which can significantly reduce the rate of the second bromination. The protecting group can be removed after the bromination step.
-
Issue 3: Observation of Dark-Colored Impurities or Tar Formation
-
Potential Cause: N,N-dimethylaniline and its derivatives can be susceptible to oxidation, especially under harsh reaction conditions or in the presence of strong oxidizing agents. While bromine is primarily an electrophile in this reaction, it can also act as an oxidizing agent, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.
-
Temperature Control: Avoid excessive heating, as higher temperatures can promote oxidation side reactions.
-
Purification of Starting Materials: Ensure that the N,N-dimethylaniline is pure and free from any colored impurities before starting the reaction. Distillation of the starting material may be necessary.
-
Work-up Procedure: After the reaction is complete, a work-up procedure involving a reducing agent (e.g., sodium bisulfite solution) can help to remove any unreacted bromine and potentially some colored byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the main side products in the bromination of N,N-dimethylaniline?
The primary side products are the ortho-isomer, 2-bromo-N,N-dimethylaniline, and polybrominated products, with 2,4-dibromo-N,N-dimethylaniline being the most common.
Q2: How can I maximize the yield of the para-bromo isomer?
To maximize the yield of 4-bromo-N,N-dimethylaniline, it is recommended to use a 1:1 molar ratio of N,N-dimethylaniline to the brominating agent, carry out the reaction at a low temperature (0-25°C), and add the bromine solution slowly to the reaction mixture. Using a less polar solvent and a selective brominating agent like NBS can also improve the para-selectivity. For instance, a reaction with NBS in acetone can yield up to 96.9% of the para-product.[1]
Q3: Is a catalyst necessary for the bromination of N,N-dimethylaniline?
No, a Lewis acid catalyst (like FeBr₃) is generally not required. The dimethylamino group is a strong activating group, making the aromatic ring electron-rich enough to react directly with bromine.
Q4: What is the expected product distribution between ortho and para isomers?
The para isomer is the major product due to steric hindrance from the N,N-dimethyl group at the ortho positions. The exact ratio of para to ortho isomers can vary depending on the reaction conditions.
Q5: Can tribromination occur?
Yes, if a significant excess of the brominating agent is used and the reaction is allowed to proceed for an extended period, the formation of 2,4,6-tribromo-N,N-dimethylaniline is possible due to the high reactivity of the aromatic ring.
Data Presentation
| Product | CAS Number | Molecular Formula | Common Reaction Conditions | Typical Yield (%) | Reference |
| 4-Bromo-N,N-dimethylaniline | 586-77-6 | C₈H₁₀BrN | Br₂ in Dichloromethane or Acetic Acid at 20-30°C | 50-97 | [1][2] |
| This compound | 698-00-0 | C₈H₁₀BrN | Byproduct in the bromination of N,N-dimethylaniline | Minor product | |
| 2,4-Dibromo-N,N-dimethylaniline | 66417-33-0 | C₈H₉Br₂N | Excess Br₂ or prolonged reaction time | Variable |
Experimental Protocols
Protocol 1: Selective para-Bromination of N,N-Dimethylaniline with Bromine
-
Materials:
-
N,N-dimethylaniline
-
Bromine
-
Dichloromethane (DCM) or Glacial Acetic Acid
-
Sodium bicarbonate solution (saturated)
-
Sodium bisulfite solution (10%)
-
Magnesium sulfate (anhydrous)
-
-
Procedure:
-
Dissolve N,N-dimethylaniline (1.0 eq) in DCM or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to 0-5°C.
-
Prepare a solution of bromine (1.0 eq) in the same solvent.
-
Add the bromine solution dropwise to the stirred N,N-dimethylaniline solution over a period of 30-60 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, let the reaction stir at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding sodium bisulfite solution to remove excess bromine.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
If using DCM, separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
If using glacial acetic acid, the product may precipitate upon addition of water. Filter the solid and wash with cold water.
-
Recrystallize the crude product from ethanol or another suitable solvent to obtain pure 4-bromo-N,N-dimethylaniline.
-
Protocol 2: High-Selectivity para-Bromination using N-Bromosuccinimide (NBS)
-
Materials:
-
N,N-dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Acetone
-
-
Procedure:
-
Dissolve N,N-dimethylaniline (1.0 eq) in acetone in a round-bottom flask with a magnetic stirrer.
-
Add N-bromosuccinimide (1.0 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically fast.[1]
-
Upon completion, remove the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude product.
-
Recrystallize if necessary.
-
Mandatory Visualization
Caption: Side reactions in the bromination of N,N-dimethylaniline.
Caption: Troubleshooting workflow for bromination side reactions.
References
Technical Support Center: Synthesis of 2-Bromo-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic strategies for the preparation of this compound:
-
N-methylation of 2-bromoaniline: This is generally the more reliable and selective method for obtaining the desired ortho-isomer. Common methylating agents include methyl iodide, dimethyl sulfate, or formaldehyde in the presence of a reducing agent (reductive amination).
-
Electrophilic bromination of N,N-dimethylaniline: While seemingly direct, this method often suffers from poor regioselectivity, yielding the para-isomer (4-Bromo-N,N-dimethylaniline) as the major product. Achieving high ortho-selectivity can be challenging.
Q2: Why is the electrophilic bromination of N,N-dimethylaniline not ideal for producing the 2-bromo isomer?
A2: The dimethylamino group (-N(CH₃)₂) is a strong activating and ortho, para-directing group in electrophilic aromatic substitution. Due to steric hindrance from the dimethylamino group, the electrophile (e.g., Br⁺) preferentially attacks the less hindered para-position, leading to 4-Bromo-N,N-dimethylaniline as the predominant product.
Q3: What are the common side products in the synthesis of this compound?
A3: Common side products include:
-
Isomeric impurities: Primarily 4-Bromo-N,N-dimethylaniline, especially in the electrophilic bromination route.
-
Polybrominated products: Di- or tri-brominated anilines can form if an excess of the brominating agent is used or if the reaction conditions are too harsh.
-
Unreacted starting materials: Incomplete reactions will leave residual 2-bromoaniline or N,N-dimethylaniline.
-
N-oxide formation: If oxidizing conditions are present, the dimethylamino group can be oxidized to the corresponding N-oxide.
Q4: How can I purify this compound from its isomers and other impurities?
A4: Purification can be achieved through several methods:
-
Column chromatography: This is a highly effective method for separating this compound from its para-isomer and other byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate) is typically used.
-
Distillation: Vacuum distillation can be used to purify the liquid product, especially if the boiling points of the components are sufficiently different.
-
Recrystallization: If the product is a solid or can be converted to a solid derivative, recrystallization can be an effective purification technique.
Troubleshooting Guides
Issue 1: Low Yield in the N-methylation of 2-bromoaniline
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (TLC shows significant starting material). | 1. Insufficient methylating agent. 2. Inactive reducing agent (for reductive amination). 3. Low reaction temperature or insufficient reaction time. 4. Ineffective base. | 1. Use a slight excess (2.2-2.5 equivalents) of the methylating agent. 2. Use fresh, high-quality sodium cyanoborohydride or another suitable reducing agent. 3. Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC. 4. Ensure the base (e.g., K₂CO₃, NaH) is anhydrous and of high purity. |
| Formation of monomethylated product (2-Bromo-N-methylaniline) as a major byproduct. | 1. Insufficient amount of methylating agent. 2. Reaction stopped prematurely. | 1. Increase the equivalents of the methylating agent. 2. Allow the reaction to stir for a longer duration at the optimal temperature. |
| Product loss during workup. | 1. Emulsion formation during extraction. 2. Product is water-soluble. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. 2. Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Issue 2: Poor Regioselectivity in the Electrophilic Bromination of N,N-dimethylaniline
| Symptom | Possible Cause | Suggested Solution |
| High proportion of 4-Bromo-N,N-dimethylaniline (para-isomer). | 1. Steric and electronic factors favor para-substitution. 2. Use of standard brominating agents (e.g., Br₂). | 1. This is the inherent challenge of this method. Consider the N-methylation of 2-bromoaniline for better selectivity. 2. Explore methods using directing groups or specialized reagents that may favor ortho-bromination, although these are often more complex. For instance, some literature suggests that using a bulky brominating agent might increase the proportion of the ortho isomer, but this is not a well-established high-yield method. |
| Formation of polybrominated byproducts. | 1. Excess brominating agent. 2. Reaction temperature is too high. | 1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Maintain a low reaction temperature (e.g., 0 °C) during the addition of the brominating agent. |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Method | Starting Material | Reagents | Typical Yield | Selectivity | Advantages | Disadvantages |
| N-methylation (Reductive Amination) | 2-Bromoaniline | Formaldehyde, Sodium Cyanoborohydride, Acetic Acid | High (>90%) | High for the ortho-isomer | High yield and selectivity, mild reaction conditions. | Requires a multi-step synthesis if starting from aniline. |
| N-methylation (Methyl Iodide) | 2-Bromoaniline | Methyl Iodide, K₂CO₃, Acetonitrile | Moderate to High | High for the ortho-isomer | Direct methylation, good selectivity. | Methyl iodide is toxic and a potential carcinogen. |
| Electrophilic Bromination | N,N-dimethylaniline | Bromine, Acetic Acid | Low for the ortho-isomer | Poor, favors the para-isomer | Fewer synthetic steps if starting from N,N-dimethylaniline. | Poor regioselectivity, difficult separation of isomers. |
Experimental Protocols
Protocol 1: N-methylation of 2-bromoaniline via Reductive Amination (High-Yield Method)
This protocol is adapted from procedures for the N,N-dimethylation of anilines.
Materials:
-
2-Bromoaniline
-
Formaldehyde (37% solution in water)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Glacial acetic acid
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromoaniline (1.0 eq) in tetrahydrofuran (THF), add formaldehyde (37% aqueous solution, 2.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (2.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, add glacial acetic acid (2.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Mandatory Visualizations
Caption: Synthetic pathways for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Factors influencing regioselectivity in bromination.
Technical Support Center: Controlled Bromination of N,N-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of N,N-dimethylaniline. Our focus is to help you prevent over-bromination and achieve high yields of the desired monobrominated product.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of di- and tri-brominated products. | The N,N-dimethylamino group is a strong activating group, making the aromatic ring highly susceptible to multiple substitutions.[1] | 1. Control Stoichiometry: Use a 1:1 molar ratio of N,N-dimethylaniline to the brominating agent. A slight excess of the aniline can sometimes help consume all the bromine. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5°C) to decrease the reaction rate and improve selectivity.[2] 3. Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.[3] 4. Use a Milder Brominating Agent: Consider using N-Bromosuccinimide (NBS) instead of molecular bromine, as it is generally less reactive and can offer better control.[4] |
| Low yield of the desired p-bromo-N,N-dimethylaniline. | - Incomplete reaction. - Loss of product during workup and purification. - Formation of undesired side products. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. 2. Optimize Workup: Ensure the complete neutralization of any acid generated during the reaction (e.g., HBr) with a base like sodium bicarbonate to prevent product loss.[5] 3. Purification: Use column chromatography for efficient separation of the desired product from unreacted starting material and polysubstituted byproducts.[6] |
| Formation of ortho-brominated isomer. | The N,N-dimethylamino group is an ortho-, para-director. While the para-product is generally favored due to sterics, some ortho-isomer can form. | 1. Steric Hindrance: The bulky dimethylamino group naturally favors para-substitution. Using a bulkier brominating agent could potentially increase para-selectivity, but this is less common. 2. Solvent Effects: The choice of solvent can influence regioselectivity. Experiment with different solvents to optimize for the para-product.[7] |
| Reaction does not proceed or is very slow. | - Inactive brominating agent. - Insufficient activation of the brominating agent (if required). | 1. Reagent Quality: Use freshly opened or purified brominating agents. NBS can decompose over time.[8] 2. Catalyst: While often not necessary for highly activated rings like N,N-dimethylaniline, a Lewis acid catalyst can be used with less reactive substrates but may increase the risk of over-bromination.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is N,N-dimethylaniline so reactive towards bromination?
A1: The nitrogen atom in the N,N-dimethylamino group has a lone pair of electrons that it donates to the aromatic ring through resonance. This increases the electron density of the ring, making it highly activated and more susceptible to electrophilic attack by bromine.[9] This strong activation is also why over-bromination is a common issue.[1]
Q2: What are the advantages of using N-Bromosuccinimide (NBS) over molecular bromine (Br₂)?
A2: NBS is a solid and is generally safer and easier to handle than liquid bromine. It often provides a milder and more selective bromination, reducing the formation of polybrominated byproducts.[4] Using NBS in a solvent like DMF can lead to high para-selectivity.[4]
Q3: How can I protect the amino group to prevent over-bromination?
A3: The amino group can be converted into an amide via acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group. This allows for controlled monobromination, primarily at the para position due to the steric hindrance of the acetyl group. The protecting group can then be removed by hydrolysis to yield the monobrominated aniline.[1]
Q4: What is the role of acetic acid in the bromination reaction?
A4: Glacial acetic acid is a common solvent for this reaction. It is polar enough to dissolve the reactants and facilitate the reaction, but it is less activating than more polar solvents, which can help to moderate the reactivity and reduce over-bromination.[10]
Experimental Protocols
Protocol 1: Monobromination using Molecular Bromine in Acetic Acid
This protocol is adapted from a standard procedure for the preparation of 4-bromo-N,N-dimethylaniline.[10]
Materials:
-
N,N-dimethylaniline
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid in a flask.
-
In a separate container, dissolve 6.6 g of bromine in a small amount of glacial acetic acid.
-
Slowly add the bromine solution to the N,N-dimethylaniline solution with stirring, while maintaining the temperature between 20-30°C.[5]
-
After the addition is complete, dilute the reaction mixture with water.
-
The 4-bromo-N,N-dimethylaniline will precipitate out of the solution.
-
Filter the solid product and wash it with water.
-
Recrystallize the crude product from ethanol to obtain pure 4-bromo-N,N-dimethylaniline.
Expected Yield: The theoretical yield is approximately 16-17 g.[10] A student experiment reported a yield of 56.8%.[5]
Protocol 2: Selective para-Bromination using N-Bromosuccinimide (NBS)
This protocol utilizes NBS for a more controlled bromination.
Materials:
-
N,N-dimethylaniline
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes and Ethyl Acetate (for column chromatography)
Procedure:
-
Dissolve N,N-dimethylaniline (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cool the flask to 0-5°C in an ice bath.
-
Add NBS (1.05 equivalents) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography using a gradient of ethyl acetate in hexanes.
Expected Yield: Yields for this type of reaction are typically high, often in the range of 85-95%, depending on the specific substrate and purification efficiency.[2]
Signaling Pathways and Experimental Workflows
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of N,N-dimethylaniline proceeds via an electrophilic aromatic substitution mechanism. The lone pair of electrons on the nitrogen atom activates the aromatic ring, directing the incoming electrophile (bromine) to the ortho and para positions.
Caption: Mechanism of electrophilic bromination of N,N-dimethylaniline.
Experimental Workflow: Monobromination and Purification
The following diagram outlines the general workflow for the selective monobromination of N,N-dimethylaniline and subsequent purification of the product.
Caption: General workflow for the synthesis and purification of 4-bromo-N,N-dimethylaniline.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. prezi.com [prezi.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. lookchem.com [lookchem.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. brainly.com [brainly.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Grignard Reaction with 2-Bromo-N,N-dimethylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties with the Grignard reaction using 2-Bromo-N,N-dimethylaniline. The information is tailored for professionals in research, discovery, and drug development.
Troubleshooting Guides & FAQs
Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and how can I troubleshoot this?
A1: Failure to initiate is the most common issue. The primary culprits are typically moisture and an inactive magnesium surface. The ortho-substituted nature of this compound can also present challenges.
Troubleshooting Steps:
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Ensure Rigorously Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[1]
-
Glassware: Flame-dry all glassware under vacuum or oven-dry it overnight at >120°C and cool under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use freshly distilled, anhydrous solvents. Anhydrous tetrahydrofuran (THF) is generally preferred over diethyl ether for aryl Grignard reagents as it can help stabilize the organometallic species.[2]
-
Reagents: Ensure the this compound is free of moisture.
-
-
Activate the Magnesium Surface: The passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings must be disrupted.[1]
-
Mechanical Activation: Before adding solvent, grind the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere to expose a fresh surface.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium suspension in the solvent. The disappearance of the purple/brown color is an indicator of activation.
-
1,2-Dibromoethane (DBE): Add a few drops of DBE. The observation of bubbling (ethylene gas formation) signifies an active magnesium surface.
-
-
Dry Stirring: For N,N-dimethylaniline derivatives, dry stirring of the magnesium turnings under an inert atmosphere for several hours has been reported to be a reliable activation method.
-
-
Initiation Techniques:
-
Exotherm: A successful initiation is often accompanied by a noticeable exotherm (release of heat) and the appearance of a cloudy, greyish-brown color.
-
"A Shot of Grignard": Add a small amount of a pre-formed, more reactive Grignard reagent (e.g., ethylmagnesium bromide) to initiate the reaction.
-
Q2: I observe the initial signs of reaction, but it quickly subsides and the yield of my desired product is low. What could be the issue?
A2: This may indicate a side reaction or inhibition of the Grignard reagent formation. The ortho-dimethylamino group in this compound can potentially chelate with the magnesium, hindering the reaction.
Potential Causes and Solutions:
-
Chelation by the ortho-dimethylamino group: The lone pair of electrons on the nitrogen can coordinate to the magnesium surface, potentially inhibiting the insertion of magnesium into the carbon-bromine bond.
-
Higher Temperatures: Running the reaction at a higher temperature (e.g., refluxing THF) might provide enough energy to overcome this chelation effect.
-
Alternative Solvents: While THF is common, exploring other ethereal solvents like 2-methyltetrahydrofuran could alter the solvation sphere around the magnesium and influence the reaction.
-
-
Wurtz Coupling: A common side reaction is the coupling of the aryl halide with the formed Grignard reagent. This is favored at higher concentrations of the aryl halide.
-
Slow Addition: Add the this compound solution dropwise to the activated magnesium suspension to maintain a low concentration of the aryl halide.
-
Q3: Are there alternative methods to generate the desired organometallic reagent if the Grignard reaction consistently fails?
A3: Yes, if the direct Grignard reaction proves to be unreliable, several alternative methods can be employed to generate the corresponding nucleophilic aryl species.
Alternative Strategies:
-
Lithium-Halogen Exchange: This is a rapid and often high-yielding reaction, particularly for aryl bromides.
-
Reagents: Typically, n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) are used at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether.
-
Considerations: This method is also highly sensitive to moisture and requires stringent anhydrous and inert atmosphere techniques.
-
-
Knochel-Hauser Bases (R₂NMgCl·LiCl): These mixed magnesium-lithium amide bases can deprotonate aromatic compounds, including those with sensitive functional groups, with high regioselectivity.
-
Advantages: They offer higher functional group tolerance and can be used at more practical temperatures compared to organolithium reagents.
-
Data Presentation
| Activation Method | Principle | Advantages | Disadvantages | Typical Reaction Time | Expected Yield Trend |
| Iodine | Chemical etching of MgO layer | Simple, visual indication of activation | Can sometimes fail with less reactive halides | Variable | Moderate to Good |
| 1,2-Dibromoethane | Reaction to form MgBr₂ and ethylene | Strong activation, visual cue (bubbling) | Introduces another halide | Rapid Initiation | Good to Excellent |
| Mechanical Grinding | Physical disruption of MgO layer | No chemical activators needed | Can be difficult to perform under inert atmosphere | N/A | Variable |
| Dry Stirring | Continuous mechanical abrasion | Reported to be reliable for similar substrates | Requires prolonged stirring | Several hours | Potentially High |
| Rieke Magnesium | Highly reactive, fine Mg powder | Very high reactivity, for difficult substrates | Requires preparation of the active Mg | Rapid | Excellent |
Experimental Protocols
Protocol 1: Grignard Reagent Formation with Iodine Activation
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow to cool to room temperature under an inert atmosphere.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
Solvent Addition: Add anhydrous THF via cannula to cover the magnesium turnings.
-
Initiation: Gently warm the flask with a heat gun until the purple color of the iodine disappears, indicating activation.
-
Aryl Halide Addition: Dissolve this compound (1 equivalent) in anhydrous THF in the dropping funnel. Add the solution dropwise to the activated magnesium suspension at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, greyish-brown suspension.
Protocol 2: Alternative Organometallic Generation via Lithium-Halogen Exchange
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.
-
Reagent Setup: Dissolve this compound (1 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. The resulting aryllithium reagent is now ready for reaction with an electrophile.
Mandatory Visualization
Caption: A logical workflow for troubleshooting Grignard reaction failures.
Caption: Overview of common magnesium activation methods.
References
Improving the stability of 2-Bromo-N,N-dimethylaniline during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of 2-Bromo-N,N-dimethylaniline. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its handling and storage.
Frequently Asked Questions (FAQs)
Q1: My previously colorless to pale yellow this compound has darkened to a brown color. Is it still usable?
A1: The darkening of this compound indicates potential degradation, likely due to oxidation from exposure to air and/or light.[1] While slight discoloration may not significantly impact the outcome of all synthetic procedures, it is a sign of impurity formation. For applications requiring high purity, such as in pharmaceutical development, it is crucial to assess the purity of the discolored material using analytical techniques like HPLC before use. For sensitive applications, using a fresh, properly stored lot is recommended.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place.[2] The ideal storage temperature is below 15°C.[2][3] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2][3] The container should be tightly sealed to protect it from moisture and air.[4]
Q3: What are the primary causes of degradation for this compound?
A3: The primary causes of degradation for this compound are exposure to oxygen (oxidation) and light (photodegradation).[1][5] Aromatic amines are generally susceptible to oxidation, which can lead to the formation of colored by-products.[6] The presence of the electron-donating dimethylamino group can make the aromatic ring more susceptible to oxidative reactions.
Q4: Are there any chemical stabilizers that can be added to this compound to improve its stability?
Q5: How can I monitor the purity of my this compound over time?
A5: The purity of this compound can be effectively monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7] A validated HPLC method can separate the parent compound from its degradation products, allowing for a quantitative assessment of its purity. Regular testing of stored material is recommended for long-term research projects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid Discoloration | Improper storage (exposure to air and/or light). | Immediately transfer the material to an amber vial, purge with an inert gas (e.g., nitrogen), and store in a cool, dark place. |
| Inconsistent Experimental Results | Use of degraded this compound. | Verify the purity of the starting material using HPLC. If significant degradation is observed, use a fresh batch. |
| Formation of Insoluble Particulates | Polymerization or formation of insoluble degradation products. | Filter the material before use. However, this indicates significant degradation, and using a fresh sample is advisable. |
| Low Assay Value | Degradation of the compound. | Re-evaluate storage conditions. Ensure the container is properly sealed and stored under an inert atmosphere. |
Hypothetical Degradation Data
The following table presents hypothetical data from an accelerated stability study of this compound to illustrate the impact of different storage conditions over a 6-month period.
| Condition | Time Point | Appearance | Purity by HPLC (%) | Major Degradant (%) |
| 25°C / 60% RH (Ambient) | 0 Months | Colorless Liquid | 99.8 | < 0.1 |
| 3 Months | Pale Yellow Liquid | 98.5 | 0.8 | |
| 6 Months | Yellow-Brown Liquid | 96.2 | 2.5 | |
| 40°C / 75% RH (Accelerated) | 0 Months | Colorless Liquid | 99.8 | < 0.1 |
| 3 Months | Brown Liquid | 94.1 | 4.2 | |
| 6 Months | Dark Brown Liquid | 89.5 | 8.9 | |
| 5°C (Refrigerated, Inert Atm.) | 0 Months | Colorless Liquid | 99.8 | < 0.1 |
| 3 Months | Colorless Liquid | 99.7 | < 0.1 | |
| 6 Months | Colorless Liquid | 99.6 | 0.1 | |
| Photostability (ICH Q1B) | 1.2 million lux hours | Yellow Liquid | 97.0 | 1.8 |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol is based on the principles outlined in the ICH Q1A guideline for stability testing.[6][7][8]
-
Sample Preparation:
-
Use a single, high-purity batch of this compound.
-
Aliquot the material into amber glass vials with Teflon-lined screw caps.
-
For samples to be stored under an inert atmosphere, purge the headspace of the vials with dry nitrogen or argon for 1-2 minutes before sealing.
-
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated (Control): 5°C ± 3°C
-
Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[9][10] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Testing Schedule:
-
Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.
-
For this protocol, we will focus on a 6-month accelerated study with time points at 0, 3, and 6 months.
-
-
Analytical Method:
-
Utilize a validated stability-indicating HPLC method.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a suitable starting point.
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
The method should be able to separate the main peak of this compound from potential degradation products.
-
-
Data Collection:
-
At each time point, analyze the samples for:
-
Appearance (color, clarity)
-
Purity by HPLC (area percent)
-
Levels of any specified and unspecified degradation products.
-
-
Visualizations
Caption: Hypothetical degradation pathway for this compound.
Caption: Workflow for the stability testing of this compound.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is N,N-Dimethylaniline?_Chemicalbook [chemicalbook.com]
- 3. database.ich.org [database.ich.org]
- 4. btsa.com [btsa.com]
- 5. Building a Troubleshooting Knowledge Base for Stability Laboratories – Pharma Stability [pharmastability.com]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ema.europa.eu [ema.europa.eu]
- 10. biobostonconsulting.com [biobostonconsulting.com]
Technical Support Center: Column Chromatography Purification of 2-Bromo-N,N-dimethylaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 2-Bromo-N,N-dimethylaniline, a common intermediate in organic synthesis. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during this purification step.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
For most applications, silica gel (60-120 mesh or 230-400 mesh) is the standard stationary phase. Due to the basic nature of the dimethylamino group, the slightly acidic nature of silica can sometimes lead to peak tailing.[1][2] If tailing is a significant issue, you can either use silica treated with a base or consider using a less acidic stationary phase like alumina (neutral or basic).
Q2: How do I choose an appropriate solvent system (eluent)?
The ideal eluent system should provide a good separation between your product and any impurities. This is typically determined by running Thin Layer Chromatography (TLC) first.
-
Starting Point: A common eluent system for this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or diethyl ether. A reported system is diethyl ether/hexane (5/95).[3]
-
Target Rf Value: Aim for a solvent system that gives your product (this compound) an Rf value of approximately 0.25-0.35 on a TLC plate.[4] This generally provides the best separation on a column.
-
Impurity Check: Ensure that the chosen solvent system shows clear separation between the product spot and any impurity spots on the TLC plate.
Q3: My purified this compound is a dark oil or solid. What causes this and how can I fix it?
This compound can darken upon exposure to air and light due to the oxidation of the amine.[5][6]
-
Prevention: Use purified, colorless reagents and consider running the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[6]
-
Remediation: If the final product is colored due to oxidized impurities, it can sometimes be treated with activated carbon during a subsequent recrystallization or re-dissolved and passed through a small plug of silica or alumina to remove the baseline-adhering colored impurities.[6]
Q4: The compound is streaking or "tailing" on the column, leading to poor separation. What should I do?
Tailing is a common issue when purifying amines on silica gel.[7] The basic amine interacts strongly with the acidic silanol groups on the silica surface.[2]
-
Solution: Add a small amount of a competing base to your eluent system. Typically, 0.1-1% triethylamine (TEA) or ammonia (as a solution in methanol) is added to the mobile phase.[1][2] This neutralizes the acidic sites on the silica, preventing the amine from sticking and resulting in sharper peaks. Always perform a TLC with the new amine-modified eluent to confirm the Rf value before running the column.
Q5: My product is not coming off the column, or the recovery is very low.
This indicates that the eluent is not polar enough or the compound is irreversibly binding to the stationary phase.
-
Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using 5% ethyl acetate in hexanes, try increasing it to 10%, 15%, and so on, monitoring the elution with TLC.
-
Check for Degradation: Amines can sometimes degrade on acidic silica gel.[8] If you suspect this, try using a deactivated stationary phase like neutral alumina or add triethylamine to your eluent as described in Q4.
Q6: My product is eluting too quickly (running with the solvent front). How can I improve retention?
This occurs when the eluent system is too polar for the compound.
-
Decrease Eluent Polarity: Reduce the percentage of the polar solvent. For instance, if you are using 20% ethyl acetate in hexanes, decrease it to 10% or 5%. Again, use TLC to find the optimal solvent ratio that provides an Rf of ~0.3.[4]
Data Presentation: Solvent Systems & Troubleshooting
Table 1: Recommended Eluent Systems for TLC Analysis
This table provides starting points for developing a suitable mobile phase for the purification of this compound on silica gel. The optimal ratio will depend on the specific impurities in your crude mixture.
| Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Modifier (if needed for tailing) |
| Hexanes | Ethyl Acetate | 95 : 5 | 0.5% Triethylamine |
| Hexanes | Diethyl Ether | 95 : 5[3] | 0.5% Triethylamine |
| Petroleum Ether | Dichloromethane | 90 : 10 | 0.5% Triethylamine |
| Cyclohexane | Ethyl Acetate | 90 : 10 | 0.5% Triethylamine |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Eluent is too polar (high Rf > 0.5).- Column was overloaded with crude material.- Column was packed improperly (channels). | - Decrease eluent polarity.- Use less crude material for the amount of silica.- Repack the column carefully, ensuring a level and compact bed. |
| Peak Tailing | - Strong interaction between the basic amine and acidic silica gel.[2] | - Add 0.1-1% triethylamine or ammonia to the eluent.[1][2]- Use neutral alumina as the stationary phase. |
| Product Degradation | - Compound is sensitive to the acidic stationary phase.- Compound is air or light sensitive.[5] | - Use a deactivated stationary phase (e.g., neutral alumina).- Run the column quickly and protect fractions from light. |
| No Elution | - Eluent is not polar enough.- Compound has irreversibly adsorbed or degraded at the origin. | - Gradually increase the polarity of the eluent.- Consider dry loading with Celite® if the compound is insoluble in the initial eluent. |
| Cracked Column Bed | - The silica gel bed ran dry during elution.- Drastic polarity change in the eluent caused thermal stress. | - Keep the silica surface covered with solvent at all times.- If using a gradient, increase the polarity gradually. |
Experimental Protocol: Silica Gel Column Chromatography
This protocol outlines a standard procedure for purifying this compound.
1. Preparation of the Slurry and Column Packing:
-
Select an appropriate size column based on the amount of crude material (typically a 20:1 to 100:1 ratio of silica gel to crude material by weight).
-
In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent to form a homogenous slurry.
-
With the stopcock closed, place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour the silica slurry into the column. Gently tap the side of the column to help the silica pack evenly and release any trapped air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.
-
Open the stopcock and drain the excess solvent until it is just level with the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the weight of the crude product) and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or vials. Apply positive pressure (flash chromatography) to achieve a steady flow rate.
-
The recommended flow rate allows the solvent to travel down the column at about 2 inches per minute.[9]
4. Analysis of Fractions:
-
Monitor the elution process by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common purification issues.
References
How to avoid homocoupling in Suzuki reactions of 2-Bromo-N,N-dimethylaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the Suzuki-Miyaura cross-coupling of 2-Bromo-N,N-dimethylaniline, with a specific focus on avoiding undesired homocoupling side reactions.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a prevalent side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl byproduct. This not only reduces the yield of your desired product but also complicates purification. Use this guide to diagnose and resolve issues with excessive homocoupling in your experiments with this compound.
Logical Workflow for Troubleshooting Homocoupling
Caption: A step-by-step decision tree for troubleshooting and minimizing homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of homocoupling in Suzuki reactions?
A1: There are two main pathways that lead to the undesired homocoupling of boronic acids:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product and regenerate Pd(0). Rigorous exclusion of oxygen is therefore critical.[1][2]
-
Pd(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1] This is often a problem at the beginning of the reaction before the main catalytic cycle is established.
Caption: Mechanisms of boronic acid homocoupling in Suzuki reactions.
Q2: How does the choice of palladium catalyst and ligand affect homocoupling with an electron-rich substrate like this compound?
A2: The N,N-dimethylamino group makes the aryl bromide electron-rich, which can slow down the oxidative addition step. To favor the desired cross-coupling over homocoupling, a carefully selected catalyst system is crucial.
-
Palladium Source: Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it does not require an initial reduction step that might be partially achieved through homocoupling. Modern palladacycle precatalysts (e.g., those from the Buchwald or Fu groups) are often highly efficient and can lead to the rapid formation of the active Pd(0) species, outcompeting the homocoupling pathway.
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like P(t-Bu)₃) are often beneficial. They can accelerate the rates of both oxidative addition and reductive elimination, which helps the desired catalytic cycle turn over more efficiently. The steric bulk can also disfavor the formation of palladium complexes that lead to homocoupling.
Q3: Which bases and solvents are recommended to minimize homocoupling?
A3: The choice of base and solvent is critical and often interdependent.
-
Bases: While a base is necessary to activate the boronic acid, overly strong bases or high concentrations of hydroxide ions can promote boronic acid decomposition and subsequent homocoupling. For electron-rich substrates, starting with milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often a good strategy. Cesium carbonate (Cs₂CO₃) can also be effective but is more expensive.
-
Solvents: Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and are often effective at minimizing homocoupling.[3] The addition of a small amount of water is typically necessary to dissolve the base, but excessive water can promote homocoupling. Therefore, using a solvent mixture like dioxane/water (e.g., 4:1 or 5:1) is a common practice.
Experimental Protocols and Data
While specific quantitative data for homocoupling in the Suzuki reaction of this compound is not extensively reported, the following protocols for structurally similar bromoanilines can serve as excellent starting points for optimization.
General Experimental Protocol for Suzuki Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate). Then, add the degassed solvent system via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using the freeze-pump-thaw method (three cycles).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table of Recommended Starting Conditions
The following table provides a summary of reaction conditions that have proven effective for Suzuki couplings of various bromoanilines and can be adapted for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields | Notes |
| Pd(PPh₃)₄ (3-5 mol%) | K₃PO₄ (2 equiv.) | Dioxane/H₂O (4:1) | 90-100 | Moderate to Good | A classic, reliable system. Ensure the catalyst is fresh. |
| Pd(dppf)Cl₂ (2-3 mol%) | Cs₂CO₃ (2 equiv.) | Dioxane or 2-MeTHF | 80-100 | Good to Excellent | Often effective for a broad range of substrates, including those with amine groups. |
| Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%) | K₃PO₄ (2 equiv.) | Toluene/H₂O (5:1) | 100-110 | Good to Excellent | Buchwald ligands like SPhos are excellent for challenging, electron-rich substrates. |
| CataCXium A Palladacycle (2-5 mol%) | Cs₂CO₃ (2 equiv.) | 2-MeTHF/H₂O (10:1) | 80 | High to Excellent | Pre-formed palladacycles can be very effective for ortho-substituted anilines.[4] |
Disclaimer: The yields and conditions are based on literature reports for analogous substrates and should be considered as starting points for optimization. The extent of homocoupling will depend on the specific boronic acid used and the rigorous exclusion of oxygen.
Visualizing the Experimental Workflow
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Synthesis of 2-Bromo-N,N-dimethylaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Bromo-N,N-dimethylaniline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in overcoming common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
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Direct Bromination of N,N-dimethylaniline: This involves the electrophilic aromatic substitution of N,N-dimethylaniline using a brominating agent. However, this method often yields a mixture of ortho and para isomers, with the para isomer being the major product due to the directing effect of the dimethylamino group.[1][2][3] Achieving high selectivity for the ortho position can be challenging.
-
N-methylation of 2-bromoaniline: This is often the preferred method for selectively obtaining the ortho isomer. It involves the reaction of 2-bromoaniline with a methylating agent, such as methyl iodide, in the presence of a base.[1]
Q2: Why is my reaction mixture turning a dark green or blue color?
A2: The formation of greenish-blue dyestuffs can occur if the temperature is not carefully controlled, especially during the neutralization step of bromination reactions.[4] Localized heating can lead to the formation of colored byproducts which are often difficult to remove from the final product.
Q3: My purified this compound is a colorless liquid, but it turned yellow or brown upon storage. Is this normal?
A3: Yes, it is common for this compound to darken upon prolonged exposure to air and light.[1][5] To minimize degradation, it should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the main isomeric impurities I should be aware of?
A4: The main isomeric impurity is 4-Bromo-N,N-dimethylaniline. The -N(CH₃)₂ group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Steric hindrance at the ortho position can favor the formation of the para isomer.[2] Depending on the reaction conditions, small amounts of 2,4-dibromo-N,N-dimethylaniline may also be formed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup and purification. 3. Suboptimal reaction temperature. 4. Inefficient methylation of 2-bromoaniline. | 1. Monitor the reaction progress using TLC or GC to ensure completion. 2. Ensure proper phase separation during extraction and minimize transfers. 3. Optimize the reaction temperature; for N-methylation, ensure the temperature is maintained around 70°C.[1] 4. Use a sufficient excess of the methylating agent and base. Ensure the base is anhydrous.[1] |
| Formation of Para Isomer Impurity | The dimethylamino group is a para-director in electrophilic aromatic substitution. | 1. Use the N-methylation of 2-bromoaniline route for higher selectivity.[1] 2. If using direct bromination, explore the use of protecting groups or specific catalysts to enhance ortho-selectivity. |
| Presence of Multiple Brominated Byproducts | Over-bromination of the aromatic ring due to high reactivity. | 1. Slowly add the brominating agent to the reaction mixture. 2. Maintain a low reaction temperature to control the reactivity. 3. Use a milder brominating agent, such as N-bromosuccinimide (NBS).[1] |
| Difficult Purification | Formation of colored impurities or emulsions during workup. | 1. For colored impurities, consider a charcoal treatment or column chromatography for purification. 2. To break emulsions during extraction, add a small amount of brine or filter the mixture through celite. |
| Reaction Stalls | Deactivation of catalyst or degradation of reagents. | 1. Ensure all reagents are pure and dry. Acetonitrile, for example, should be anhydrous.[1] 2. If using a catalyst, ensure it is fresh and active. |
Experimental Protocols
Synthesis of this compound via N-methylation of 2-Bromoaniline[1]
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Bromoaniline | 172.03 | 4.0 g | 23.3 mmol | 1 |
| Anhydrous Potassium Carbonate | 138.21 | 16.1 g | 116.5 mmol | 5 |
| Methyl Iodide | 141.94 | 7.3 mL (16.6 g) | 116.5 mmol | 5 |
| Acetonitrile (MeCN) | 41.05 | 50 mL | - | - |
| Diethyl Ether | 74.12 | As needed | - | - |
| Deionized Water | 18.02 | As needed | - | - |
| Saturated Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 2-bromoaniline (4.0 g, 23.3 mmol), anhydrous potassium carbonate (16.1 g, 116.5 mmol), and acetonitrile (50 mL).
-
Stir the mixture and add methyl iodide (7.3 mL, 116.5 mmol).
-
Heat the reaction mixture to 70°C and maintain this temperature with stirring for 18 hours.
-
After 18 hours, cool the reaction mixture to room temperature.
-
Add 100 mL of deionized water and 100 mL of diethyl ether to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers and wash with saturated brine (5 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low product yield.
Caption: Relationships between problems, causes, and solutions.
References
- 1. Page loading... [guidechem.com]
- 2. Solved When N,N-dimethylaniline is treated with bromine, | Chegg.com [chegg.com]
- 3. Sciencemadness Discussion Board - Bromination of aromatic compounds without catalyst - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. labproinc.com [labproinc.com]
Technical Support Center: 2-Bromo-N,N-dimethylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-N,N-dimethylaniline. The information is designed to help anticipate and resolve issues related to the stability and purity of this compound during experimental use.
Frequently Asked Questions (FAQs)
Q1: My previously colorless this compound has developed a yellow or brownish tint. What could be the cause?
A1: this compound is known to be sensitive to both air and light.[1][2] Discoloration is a common indicator of degradation, likely due to oxidation and/or photodegradation. It is highly recommended to store the compound in a cool, dark place under an inert atmosphere to minimize these degradation pathways.
Q2: What are the expected decomposition products of this compound under normal storage and handling conditions?
A2: While specific quantitative data is limited, based on the reactivity of similar aniline derivatives, the primary decomposition products are expected to arise from oxidation and photodegradation. These may include:
-
Oxidation Products:
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N-oxide derivatives (e.g., this compound N-oxide).
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N-dealkylation products, such as 2-Bromo-N-methylaniline.
-
-
Photodegradation Products:
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Products of dehalogenation.
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Hydroxylated derivatives, such as aminophenols.
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In high-temperature conditions, such as a fire, hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.
Q3: Are there any common impurities that might be present in commercially available this compound?
A3: Yes, impurities can arise from the synthetic process. The bromination of N,N-dimethylaniline can be non-selective, leading to the formation of positional isomers. Therefore, it is possible to find trace amounts of 3-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline in the product.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods can separate the parent compound from potential impurities and degradation products. For detailed methodologies, please refer to the Experimental Protocols section.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results.
-
Possible Cause: The purity of the this compound may have been compromised due to improper storage or handling, leading to the presence of uncharacterized degradation products that could interfere with your reaction.
-
Troubleshooting Steps:
-
Verify Purity: Analyze your sample of this compound using GC-MS or HPLC to check for the presence of impurities or degradation products.
-
Purification: If significant impurities are detected, consider purifying the compound by an appropriate method, such as column chromatography or distillation.
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Proper Storage: Ensure that your stock of this compound is stored in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark location.
-
Problem 2: Appearance of unknown peaks in the chromatogram of my reaction mixture.
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Possible Cause: These unknown peaks could be degradation products of this compound that have formed during your experiment, especially if the reaction is conducted in the presence of light, air, strong acids, strong bases, or oxidizing agents.
-
Troubleshooting Steps:
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Analyze Starting Material: Run a chromatogram of your this compound starting material to confirm that the unknown peaks are not pre-existing impurities.
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Protect from Light and Air: If your reaction conditions permit, conduct the experiment under an inert atmosphere and protect the reaction vessel from light using aluminum foil.
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Identify Degradants: Use GC-MS to obtain the mass spectra of the unknown peaks to help in their identification. Compare the fragmentation patterns with those of suspected degradation products.
-
Data Presentation
Table 1: Potential Impurities and Decomposition Products of this compound
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Origin |
| This compound | 698-00-0 | C₈H₁₀BrN | 200.08 | Parent Compound |
| 3-Bromo-N,N-dimethylaniline | 586-78-7 | C₈H₁₀BrN | 200.08 | Synthesis Impurity |
| 4-Bromo-N,N-dimethylaniline | 586-77-6 | C₈H₁₀BrN | 200.08 | Synthesis Impurity |
| This compound N-oxide | Not available | C₈H₁₀BrNO | 216.08 | Oxidation Product |
| 2-Bromo-N-methylaniline | 583-53-9 | C₇H₈BrN | 186.05 | Oxidation (N-dealkylation) Product |
| 2-Aminophenol | 95-55-6 | C₆H₇NO | 109.13 | Potential Photodegradation Product |
Experimental Protocols
Protocol 1: GC-MS Analysis for Purity Assessment
This method provides a general guideline for the separation and identification of this compound and its potential non-polar impurities and degradation products.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate), splitless injection.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Protocol 2: HPLC-UV/MS Stability Indicating Method
This method is suitable for the separation of this compound from its more polar degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector and preferably a mass spectrometer (HPLC-UV/MS).
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL of a 1 mg/mL solution in mobile phase A/B (50:50).
-
UV Detection: 254 nm.
-
MS Detection (if available): Electrospray ionization (ESI) in positive mode.
Visualizations
Caption: Potential decomposition and impurity pathways for this compound.
Caption: Troubleshooting workflow for issues related to this compound stability.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline
A deep dive into the chemical reactivity of two isomeric aromatic amines, this guide provides a comparative analysis of 2-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline. The discussion highlights the influence of substituent positioning on the outcomes of common organic reactions, supported by theoretical principles and available experimental data.
The positional isomerism of the bromine atom and the dimethylamino group on the aniline ring significantly dictates the chemical behavior of this compound and 4-Bromo-N,N-dimethylaniline. These differences are primarily governed by a combination of electronic and steric effects, which influence their reactivity in fundamental organic transformations such as palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and electrophilic aromatic substitution.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two isomers is presented below, providing a foundational understanding of these compounds.
| Property | This compound | 4-Bromo-N,N-dimethylaniline |
| CAS Number | 698-00-0 | 586-77-6 |
| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN |
| Molecular Weight | 200.08 g/mol | 200.08 g/mol |
| Appearance | Colorless to light orange/yellow clear liquid | White to gray or light blue crystalline solid |
| Melting Point | Not applicable (liquid at room temperature) | 52-54 °C |
| Boiling Point | 108 °C at 14 mmHg | 264 °C |
| Solubility | Soluble in methanol, insoluble in water. | Readily soluble in common organic solvents like ethanol, acetone, and ether; slightly soluble in water.[1] |
| pKa | 4.40 ± 0.18 (Predicted)[1] | 4.23 (at 25 °C)[2] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are pivotal in the formation of carbon-carbon bonds. The reactivity of aryl bromides in these transformations is highly dependent on the electronic environment of the C-Br bond and steric hindrance around the reaction center.
The dimethylamino group (-N(CH₃)₂) is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density on the benzene ring, particularly at the ortho and para positions.
In the case of 4-Bromo-N,N-dimethylaniline , the electron-donating effect of the para-dimethylamino group increases the electron density at the carbon atom bearing the bromine. This generally leads to a decrease in the rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle. However, the absence of significant steric hindrance allows for relatively straightforward access of the catalyst to the C-Br bond.
Conversely, for This compound , the dimethylamino group is positioned ortho to the bromine atom. This proximity introduces significant steric hindrance , which can impede the approach of the bulky palladium catalyst to the C-Br bond, thereby slowing down the reaction rate. While the electronic effect of the ortho-dimethylamino group is also electron-donating, the steric effect is often the dominant factor in determining the reactivity of ortho-substituted aryl halides. It is also possible for the nitrogen atom of the dimethylamino group to coordinate with the palladium catalyst, which can influence the catalytic activity.
While direct quantitative comparative studies are scarce, a kinetic study on the Suzuki reaction of various substituted bromoanilines demonstrated that electron-donating groups, such as an amino group, decrease the reaction rate compared to unsubstituted or electron-withdrawn bromoarenes. This supports the general principle that 4-Bromo-N,N-dimethylaniline would be less reactive than bromobenzene but more reactive than this compound where steric hindrance is a major additional deactivating factor.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura coupling of bromo-N,N-dimethylanilines with an arylboronic acid.
Materials:
-
Bromo-N,N-dimethylaniline (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the bromo-N,N-dimethylaniline, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The rate of this reaction is enhanced by the presence of electron-withdrawing groups and is generally less sensitive to steric hindrance compared to cross-coupling reactions.
The electron-donating dimethylamino group in both isomers deactivates the ring towards nucleophilic attack. However, the relative positions of the bromo and dimethylamino groups will influence the stability of the intermediate Meisenheimer complex. For a nucleophile to attack the carbon bearing the bromine, a negative charge develops in the ring, which is destabilized by the electron-donating dimethylamino group. This effect is more pronounced when the dimethylamino group is at the ortho or para position relative to the site of attack. Consequently, both isomers are expected to be relatively unreactive in SNAr reactions unless the aromatic ring is further activated by strong electron-withdrawing groups.
Reactivity in Electrophilic Aromatic Substitution
The dimethylamino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. This has significant implications for the further functionalization of these molecules.
For 4-Bromo-N,N-dimethylaniline , the positions ortho to the strongly activating dimethylamino group are available for electrophilic attack. Therefore, electrophilic substitution is expected to occur readily at the 2- and 6-positions.
In contrast, for This compound , one of the ortho positions is blocked by the bromine atom. The para position to the dimethylamino group is also occupied by the bromine. Therefore, electrophilic attack is directed to the remaining ortho (6-position) and the para (4-position, which is already brominated) positions. The major product would likely be substitution at the 6-position. The steric hindrance from the ortho-bromo and ortho-dimethylamino groups could also influence the regioselectivity and rate of the reaction.
Experimental Protocol: General Procedure for Electrophilic Bromination
This protocol outlines a general procedure for the bromination of N,N-dimethylaniline derivatives.
Materials:
-
Bromo-N,N-dimethylaniline (1.0 mmol)
-
N-Bromosuccinimide (NBS) (1.0 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
Dissolve the bromo-N,N-dimethylaniline in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The reactivity of this compound and 4-Bromo-N,N-dimethylaniline is a clear illustration of the profound impact of substituent placement on the chemical behavior of aromatic compounds.
-
In palladium-catalyzed cross-coupling reactions , 4-Bromo-N,N-dimethylaniline is generally expected to be more reactive than its 2-bromo isomer. The dominant steric hindrance in the 2-bromo isomer significantly impedes the approach of the catalyst, overriding the subtle electronic effects.
-
In nucleophilic aromatic substitution , both isomers are relatively unreactive due to the deactivating effect of the electron-donating dimethylamino group.
-
In electrophilic aromatic substitution , both isomers are highly activated. However, the directing effect of the dimethylamino group leads to different regiochemical outcomes, with substitution occurring at the 2- and 6-positions for the 4-bromo isomer and primarily at the 6-position for the 2-bromo isomer.
This comparative guide underscores the importance of considering both steric and electronic factors when designing synthetic routes involving substituted anilines. For researchers and professionals in drug development, a thorough understanding of these principles is crucial for predicting reaction outcomes and optimizing synthetic strategies.
References
A Comparative Guide to the Suzuki Coupling of 2-Bromo- vs. 2-Chloro-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in the pharmaceutical industry, the choice of starting materials is critical. This guide provides an objective comparison of the Suzuki coupling performance of 2-bromo-N,N-dimethylaniline and its chloro-analogue, 2-chloro-N,N-dimethylaniline, offering insights into their respective reactivities and the reaction conditions typically required for successful coupling.
Executive Summary
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond, with the weaker C-Br bond being more susceptible to oxidative addition by the palladium catalyst—often the rate-determining step—than the stronger C-Cl bond.
Consequently, This compound is the more reactive coupling partner. It typically undergoes Suzuki coupling under milder conditions, with lower catalyst loadings and shorter reaction times, and can be effectively coupled using a wider range of standard palladium catalysts and ligands.
Conversely, 2-chloro-N,N-dimethylaniline is a more challenging substrate due to the stronger C-Cl bond and the steric hindrance imposed by the ortho-dimethylamino group. Successful coupling of this substrate often necessitates more specialized and highly active catalyst systems, higher reaction temperatures, and longer reaction times. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbene (NHC) ligands has been instrumental in enabling the efficient coupling of such deactivated aryl chlorides.[1][2]
Performance Comparison: A Data-Driven Overview
Table 1: Suzuki Coupling of this compound with Phenylboronic Acid (Representative Conditions)
| Parameter | Value | Reference |
| Catalyst System | Pd(OAc)₂ / SPhos | [3] |
| Catalyst Loading | 1-2 mol% | [3] |
| Base | K₃PO₄ | [3] |
| Solvent | Toluene or Dioxane/H₂O | [3] |
| Temperature | 80-100 °C | [3] |
| Reaction Time | 2-12 hours | [3] |
| Typical Yield | > 90% | [3] |
Table 2: Suzuki Coupling of 2-Chloro-N,N-dimethylaniline with Phenylboronic Acid (Representative Conditions for a Challenging Aryl Chloride)
| Parameter | Value | Reference |
| Catalyst System | Pd₂ (dba)₃ / Buchwald Ligand (e.g., XPhos, RuPhos) or NHC ligand (e.g., IPr) | [2][4] |
| Catalyst Loading | 2-5 mol% | [2][4] |
| Base | K₃PO₄ or Cs₂CO₃ | [2][4] |
| Solvent | Toluene, Dioxane, or THF | [2][4] |
| Temperature | 100-120 °C | [2][4] |
| Reaction Time | 12-24 hours | [2][4] |
| Typical Yield | 70-95% (highly dependent on catalyst system) | [2][4] |
Experimental Protocols
The following are detailed, representative methodologies for the Suzuki-Miyaura cross-coupling of 2-bromo- and 2-chloro-N,N-dimethylaniline with phenylboronic acid. These protocols are based on established procedures for similar substrates and should be optimized for specific applications.
Protocol 1: Suzuki Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
Degassed water (0.5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Using a syringe, add the anhydrous toluene and degassed water.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 100 °C.
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(N,N-dimethylamino)biphenyl.
Protocol 2: Suzuki Coupling of 2-Chloro-N,N-dimethylaniline
Materials:
-
2-Chloro-N,N-dimethylaniline (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-chloro-N,N-dimethylaniline, phenylboronic acid, tris(dibenzylideneacetone)dipalladium(0), XPhos, and potassium phosphate to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Seal the tube with a screw cap containing a PTFE septum.
-
Remove the tube from the glovebox and add anhydrous 1,4-dioxane via syringe.
-
Place the reaction tube in a preheated oil bath or heating block at 110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate, and filter through a pad of celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-(N,N-dimethylamino)biphenyl.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura coupling and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice between 2-bromo- and 2-chloro-N,N-dimethylaniline in a Suzuki coupling strategy is a trade-off between reactivity and substrate cost/availability. This compound offers the advantage of higher reactivity, allowing for milder reaction conditions and a broader selection of catalysts. In contrast, the less reactive but often more economical 2-chloro-N,N-dimethylaniline necessitates the use of more sophisticated and highly active catalyst systems to achieve comparable results. For researchers in drug development, where efficiency and predictability are paramount, the higher reactivity of the bromo-substrate may be preferable. However, for large-scale synthesis where cost is a significant driver, the development of a robust protocol for the chloro-analogue can be a worthwhile endeavor. The continuous evolution of palladium catalysis continues to narrow the reactivity gap, making aryl chlorides increasingly viable substrates for a wide range of cross-coupling applications.
References
- 1. Highly efficient palladium precatalysts of homoscorpionate bispyrazolyl ligands for the more challenging Suzuki-Miyaura cross-coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
A Comparative Guide to Analytical Standards for 2-Bromo-N,N-dimethylaniline
For researchers, scientists, and professionals in drug development, the quality and characterization of analytical standards are paramount for accurate quantification and impurity profiling. This guide provides a comprehensive comparison of commercially available analytical standards for 2-Bromo-N,N-dimethylaniline, details relevant analytical methodologies, and discusses alternative standards.
Comparison of Commercially Available Analytical Standards
While no Certified Reference Materials (CRMs) with certified concentrations and uncertainty values were identified for this compound, several chemical suppliers offer analytical standards of varying purity. The selection of an appropriate standard will depend on the specific requirements of the analytical method and the desired level of accuracy. A summary of representative commercially available standards is presented in Table 1.
Table 1: Comparison of Commercially Available Analytical Standards for this compound and Its Isomers
| Compound | Supplier | Stated Purity | Analytical Method for Purity | Availability of Certificate of Analysis (CoA) |
| This compound | Supplier A | 97% | Not Specified | Yes (Lot-specific) |
| Supplier B | >98.0% | GC | Yes (General Specification Sheet) | |
| 3-Bromo-N,N-dimethylaniline | Supplier C | 97% | GC | Yes (Lot-specific, e.g., 98.70%)[1] |
| Supplier D | 98.63% | GC | Yes (Lot-specific)[2] | |
| Supplier E | 98.37% | GC | Yes (Lot-specific)[3] | |
| 4-Bromo-N,N-dimethylaniline | Supplier F | 99.41% | GC | Yes (Lot-specific)[4] |
| Supplier G | ≥98% | Not Specified | General Specification Sheet[5] |
Note: The information in this table is based on publicly available data from supplier websites and may vary by lot. It is crucial to obtain a lot-specific Certificate of Analysis for detailed information.
Experimental Protocols for Analysis
The two primary chromatographic techniques for the analysis of this compound and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the identification and quantification of volatile and semi-volatile compounds like this compound.
Sample Preparation:
A generic liquid-liquid extraction (LLE) is suitable for extracting halogenated anilines from aqueous matrices.[6]
-
Adjust the pH of 100 mL of the aqueous sample to >11 with 10 M NaOH.
-
Extract the sample three times with 30 mL portions of dichloromethane (DCM).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a GC vial for analysis.
Instrumental Conditions (Typical):
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless)
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 5977A or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a robust and widely used method for the analysis of aniline derivatives.[7]
Sample Preparation:
-
Accurately weigh a suitable amount of the this compound standard or sample.
-
Dissolve in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare calibration standards and sample solutions.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Instrumental Conditions (Typical):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Hierarchy of analytical standard quality for this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. file.leyan.com [file.leyan.com]
- 3. file.leyan.com [file.leyan.com]
- 4. file.leyan.com [file.leyan.com]
- 5. 4-Bromo-N,N-dimethylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Quantification of 2-Bromo-N,N-dimethylaniline in Reaction Mixtures
For drug development professionals and researchers engaged in synthetic chemistry, the accurate quantification of intermediates and final products is paramount for ensuring reaction efficiency, purity, and overall process control. 2-Bromo-N,N-dimethylaniline is a key building block in the synthesis of various pharmaceuticals and fine chemicals. This guide provides a comprehensive comparison of three powerful analytical techniques for its quantification in a reaction mixture: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
This document outlines the principles of each method, presents their performance characteristics, and provides detailed experimental protocols to assist in method selection and implementation.
Comparison of Analytical Methodologies
The choice of an analytical technique for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, the availability of instrumentation, and the specific goals of the analysis. The following table summarizes the key performance attributes of HPLC-UV, GC-MS, and qNMR for this purpose. The data presented is a compilation from studies on this compound and structurally similar substituted anilines.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by a mass spectrometer. | Intrinsic quantitative method based on the direct proportionality of the NMR signal integral to the number of nuclei. |
| Sample Volatility | Not required; ideal for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. | Not required. |
| Derivatization | Typically not required for this compound. | Often required for polar anilines to improve volatility and peak shape, though may not be necessary for N,N-dimethyl substituted anilines. | Not required. |
| Selectivity | Moderate to high, dependent on chromatographic resolution from matrix components. | Very high, provides structural information from mass fragmentation patterns. | High, based on unique chemical shifts of protons on the molecule. |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL[1] | ~0.01 - 0.1 µg/mL | Analyte dependent, typically in the low µg/mL to mg/mL range. |
| Precision (%RSD) | < 5%[1] | < 15%[1] | < 1-2% with optimized parameters. |
| Accuracy (% Recovery) | 89 - 100%[1] | Typically within 80 - 120%[1] | High, as it can be a primary ratio method. |
| Throughput | High | Moderate | Low to Moderate |
| Primary Application | Routine quantification, purity analysis, and in-process control. | Identification and quantification of volatile impurities, trace analysis. | Absolute and relative quantification without a specific reference standard, structural confirmation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust and widely used technique for the quantification of substituted anilines.[2] A reverse-phase method is particularly suitable for this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Newcrom R1, C18, or C8 (e.g., 150 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile (or methanol) and water with an acidic modifier. A typical starting point is Acetonitrile:Water (60:40, v/v) containing 0.1% phosphoric acid.[3] For MS compatibility, replace phosphoric acid with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture.
-
Dissolve the sample in a suitable solvent, such as the mobile phase or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Prepare a series of calibration standards of this compound in the same solvent.
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the reaction mixture sample from the calibration curve.
General workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying this compound, especially at low concentrations or in complex matrices.[1] While N,N-disubstituted anilines are generally more volatile than their primary or secondary counterparts, derivatization can sometimes improve peak shape and thermal stability.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (This program should be optimized).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Sample Preparation (with optional derivatization):
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the reaction mixture if necessary.
-
(Optional) For derivatization, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. The reaction mixture is typically heated to ensure complete derivatization.
-
Dissolve the extracted (and derivatized) sample in a suitable solvent like ethyl acetate.
-
Prepare calibration standards of this compound (derivatized in the same manner if applicable).
Quantification: In SIM mode, monitor characteristic ions of this compound. Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the standards.
Workflow for GC-MS quantification.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful primary method for determining the concentration of an analyte in a solution.[4] It relies on the principle that the integrated intensity of an NMR signal is directly proportional to the number of protons giving rise to that signal.[4] This allows for quantification without the need for a specific reference standard of the analyte, by using an internal standard of known concentration.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A compound with a known purity and concentration, containing protons that resonate in a clear region of the spectrum, away from the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): Should be at least 5-7 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent.
Quantification:
-
Acquire the ¹H NMR spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the N,N-dimethyl protons) and a signal from the internal standard.
-
Calculate the concentration of the analyte using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / V) * PIS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
V = Volume of solvent
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Logical flow for qNMR analysis.
Conclusion
The choice of the most suitable analytical method for the quantification of this compound in a reaction mixture is a critical decision that impacts the reliability of research and development outcomes. HPLC-UV stands out as a robust and high-throughput method for routine analysis. GC-MS provides superior sensitivity and selectivity, making it ideal for trace analysis and impurity profiling. qNMR offers the unique advantage of being a primary ratio method, enabling accurate quantification without the need for a specific standard of the analyte, which is particularly useful for novel compounds or when a certified standard is unavailable. By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can make an informed decision to best suit their analytical needs.
References
Navigating Reactivity: A Comparative Guide to Substituted Bromoanilines in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic amines is a cornerstone of modern synthesis. Substituted bromoanilines represent a critical class of building blocks, whose reactivity in palladium-catalyzed cross-coupling reactions is intricately governed by the nature and position of their substituents. This guide provides an objective comparison of their performance, supported by experimental data, to inform catalyst and substrate selection for optimal reaction outcomes.
The efficiency of Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions is profoundly influenced by the electronic and steric environment of the carbon-bromine bond in the bromoaniline substrate. The oxidative addition of the palladium catalyst to the aryl bromide is a pivotal step in the catalytic cycle, and its rate is highly sensitive to the electron density of the aromatic ring and the steric hindrance around the reaction center.[1][2]
The Influence of Electronic Effects
Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on the aniline ring exert opposing effects on the reactivity of the C-Br bond. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), decrease the electron density at the bromine-bearing carbon, making the oxidative addition step of the palladium catalyst generally faster.[3][4] Conversely, electron-donating groups, like methoxy (-OCH3) or the amino (-NH2) group itself, increase electron density, which can slow down the oxidative addition.[3]
Kinetic studies have demonstrated this principle. For instance, in Suzuki reactions, electron-deficient 4-bromonitrobenzene exhibits a significantly faster reaction rate compared to the electron-rich 4-bromoaniline.[3] However, the overall success and yield of the reaction also depend on the other steps in the catalytic cycle, such as transmetalation and reductive elimination, which can also be influenced by the electronic nature of the substituents.
The Role of Steric Hindrance
Steric hindrance, particularly from substituents at the ortho position to the bromine atom, can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.[1][5] This effect is generally observed across various cross-coupling reactions. Studies have shown that the rate of oxidative addition can decrease by a factor of 5 with one ortho-methyl group and by as much as 100 with two ortho-methyl groups relative to an unsubstituted bromobenzene.[1]
Despite these challenges, successful coupling of ortho-substituted bromoanilines has been achieved through the development of specialized catalyst systems, often employing bulky and electron-rich phosphine ligands that can facilitate the oxidative addition and subsequent steps.[6][7][8]
Comparative Reactivity Data in Cross-Coupling Reactions
The following tables summarize experimental data from various studies, showcasing the impact of substituent effects on the reactivity of substituted bromoanilines in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromoanilines
| Bromoaniline Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | K2CO3 | Isopropanol | 70 | 10 | Moderate | [3] |
| 2-Bromoaniline (unprotected) | Various aryl boronic esters | cataCXium A Pd G3 | K3PO4 | Dioxane/H2O | 90 | 18 | 80-97 | [6] |
| 2-Bromo-5-fluoroaniline | 4-(trifluoromethoxy)phenylboronic acid | cataCXium A Pd G3 | K3PO4 | Dioxane/H2O | 90 | 18 | 85 | [7] |
| 2-Bromo-4-nitroaniline | 4-methoxyphenylboronic acid | cataCXium A Pd G3 | K3PO4 | Dioxane/H2O | 90 | 18 | 75 | [7] |
Table 2: Buchwald-Hartwig Amination of Substituted Bromoanilines
| Bromoaniline Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Morpholine | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 100 | 18 | 95 | [9] |
| 2-Bromoaniline | Aniline | Pd2(dba)3 / XPhos | K3PO4 | t-BuOH | 110 | 24 | 88 | General Protocol |
| 4-Bromobenzonitrile | Pyrrolidine | NiBr2·3H2O (photocatalyzed) | Amine | Amine | RT | 24 | 86 | [4] |
| 4-Bromoanisole | Pyrrolidine | NiBr2·3H2O (photocatalyzed) | Amine | Amine | RT | 24 | 7 | [4] |
Table 3: Heck Coupling of Substituted Bromoanilines
| Bromoaniline Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Styrene | Pd(OAc)2 / LHX | K2CO3 | H2O | 120 | 2 | 98 | [10] |
| 4-Bromoanisole | Styrene | Pd(OAc)2 / LHX | K2CO3 | H2O | 120 | 2 | 92 | [10] |
| 3-Bromoindazole | n-Butyl acrylate | Pd(OAc)2 / PPh3 | TEA | Silica Gel (Ball Milling) | RT | 1 | 94 | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
General Procedure for Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines[6][7]
A reaction vessel is charged with the ortho-bromoaniline (1.0 mmol), the boronic ester (1.2 mmol), cataCXium A Pd G3 (0.02 mmol), and potassium phosphate (2.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). Dioxane and water (typically in a 10:1 ratio, 5 mL total) are added, and the mixture is stirred at 90 °C for 18 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination[9][12]
In an inert atmosphere glovebox, a reaction tube is charged with a palladium precatalyst (e.g., Pd(OAc)2, 0.01-0.05 mmol), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.01-0.06 mmol), and a base (e.g., NaOtBu or K3PO4, 1.4 mmol). The bromoaniline (1.0 mmol), the amine (1.2 mmol), and the solvent (e.g., toluene or t-BuOH, 2 mL) are added. The tube is sealed and heated to the specified temperature (typically 80-110 °C) for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography.
General Procedure for Heck Coupling in Aqueous Media[10]
A mixture of the aryl bromide (1.0 mmol), the alkene (1.2 mmol), palladium acetate (0.01 mmol), the tetrahydropyrimidinium salt ligand (0.02 mmol), and potassium carbonate (2.0 mmol) in water (3 mL) is stirred at 120 °C for the specified time. After cooling, the mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The product is purified by column chromatography.
Factors Influencing Bromoaniline Reactivity
The interplay between electronic and steric factors, along with the chosen reaction conditions, dictates the outcome of the cross-coupling reaction. The following diagram illustrates these relationships.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidative addition - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
A Comparative Guide to the Synthesis of 2-Bromo-N,N-dimethylaniline: Alternative Reagents and Methodologies
The synthesis of 2-Bromo-N,N-dimethylaniline, a key intermediate in the development of pharmaceuticals and other advanced materials, can be approached through several distinct chemical pathways. The selection of a particular synthetic route is often governed by factors such as reagent availability, cost, desired regioselectivity, and scalability. This guide provides a comparative overview of the primary methods for synthesizing this compound, with a focus on alternative reagents, experimental data, and detailed protocols to aid researchers in making informed decisions for their specific applications.
Synthetic Strategies Overview
There are four principal strategies for the synthesis of this compound:
-
Direct Electrophilic Bromination of N,N-dimethylaniline: This approach introduces a bromine atom onto the aromatic ring of N,N-dimethylaniline.
-
N-Methylation of 2-Bromoaniline: This method starts with a pre-brominated aniline and subsequently introduces the two methyl groups onto the nitrogen atom.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A cross-coupling reaction that forms the C-N bond between an appropriate aryl halide and dimethylamine using a palladium catalyst.
-
Copper-Catalyzed Ullmann Condensation: A classical cross-coupling reaction, also for C-N bond formation, which utilizes a copper catalyst.
The choice of strategy has significant implications for yield, purity, and the types of impurities generated.
Caption: Synthetic pathways to this compound.
Route 1: Direct Electrophilic Bromination of N,N-dimethylaniline
Direct bromination is a common electrophilic aromatic substitution reaction. The powerful activating and ortho, para-directing nature of the dimethylamino group makes N,N-dimethylaniline highly reactive. However, this high reactivity presents a significant challenge in controlling regioselectivity, as the major product is often the thermodynamically favored para-isomer (4-Bromo-N,N-dimethylaniline).[1][2] Achieving a high yield of the desired ortho-isomer typically requires careful selection of the brominating agent and reaction conditions to overcome steric hindrance.
Comparison of Brominating Agents
| Brominating Agent | Solvent | Typical Conditions | Regioselectivity (ortho:para) | Yield (ortho-isomer) | Safety/Handling Notes |
| **Bromine (Br₂) ** | Acetic Acid or CH₂Cl₂ | 0-25°C | Low (para favored) | Low to Moderate | Highly toxic, corrosive, and volatile. Requires careful handling in a fume hood.[1] |
| N-Bromosuccinimide (NBS) | Acetonitrile or DMF | Room Temperature | Moderate | Moderate | Safer and easier to handle solid reagent compared to liquid bromine.[3] |
| Thionyl Bromide (SOBr₂) on N-Oxide | Tetrahydrofuran (THF) | -78°C to RT | High (para-selective) | Not suitable for ortho | While highly regioselective for the para position, this method is not a viable route for the ortho-isomer.[4] |
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from general procedures for the bromination of activated aromatic rings.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethylaniline (1.0 equiv.) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: After filtering, concentrate the organic phase under reduced pressure. The resulting crude product, a mixture of ortho and para isomers, is then purified by column chromatography on silica gel to isolate this compound.
Route 2: N-Methylation of 2-Bromoaniline
This synthetic route reverses the order of bond formation by starting with the commercially available 2-bromoaniline and subsequently adding the two methyl groups to the nitrogen atom. This approach avoids the issue of regioselectivity inherent in direct bromination. Common methylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄). These are potent electrophiles and require the use of a base to deprotonate the aniline nitrogen.
Comparison of Methylating Agents
| Methylating Agent | Base | Solvent | Typical Conditions | Yield (%) | Safety/Handling Notes |
| Methyl Iodide (CH₃I) | K₂CO₃ or NaH | Acetonitrile or DMF | 50-70°C | Good to Excellent | Toxic and a suspected carcinogen. Must be handled with care. |
| Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH or K₂CO₃ | Water or Acetone | 50-100°C | Good to Excellent | Highly toxic, corrosive, and a known carcinogen. Extreme caution is required. |
| Methanol (CH₃OH) with Catalyst | Weak Base (e.g., Cs₂CO₃) | Methanol | 100-150°C | >90% (on similar anilines)[5] | Greener alternative using a transition-metal catalyst (e.g., Ruthenium).[5] |
Experimental Protocol: N-Methylation using Methyl Iodide
-
Reaction Setup: To a solution of 2-bromoaniline (1.0 equiv.) in acetonitrile (MeCN) in a sealed vessel, add anhydrous potassium carbonate (K₂CO₃) (2.5 equiv.).
-
Reagent Addition: Add methyl iodide (CH₃I) (2.5 equiv.) to the suspension.
-
Reaction: Seal the vessel and heat the reaction mixture to 70°C. Stir vigorously for 18-24 hours.
-
Work-up: After cooling to room temperature, filter the solid and dilute the filtrate with water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Purification: Wash the combined organic phase with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography if necessary.
Route 3 & 4: Transition Metal-Catalyzed C-N Cross-Coupling
Modern synthetic organic chemistry offers powerful tools for C-N bond formation through cross-coupling reactions. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are two prominent examples.[6][7] These methods typically involve the reaction of an aryl halide with an amine. For the synthesis of this compound, a suitable starting material would be an ortho-dihaloarene, such as 1,2-dibromobenzene, which reacts with dimethylamine. The selectivity for mono-amination over di-amination can be controlled by adjusting the stoichiometry of the reagents.
Caption: General workflow for a Buchwald-Hartwig amination reaction.
Comparison of Cross-Coupling Methodologies
| Method | Catalyst System | Ligand | Base | Conditions | Yield (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | Phosphine-based (e.g., XPhos, RuPhos) | NaOtBu, K₃PO₄ | Toluene or Dioxane, 80-110°C | Generally High |
| Ullmann Condensation | CuI, Cu₂O, Cu powder | Diamine, Phenanthroline, or Amino Acid-based | K₂CO₃, Cs₂CO₃ | DMF or DMSO, 100-200°C | Moderate to High |
Experimental Protocol: Buchwald-Hartwig Amination of 1,2-Dibromobenzene
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Solvent and Reagents: Add anhydrous toluene, followed by 1,2-dibromobenzene (1.0 equiv.). Finally, add a solution of dimethylamine (2.0 M in THF, 1.2 equiv.).
-
Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 100°C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (MgSO₄).
-
Purification: Concentrate the solution and purify the residue by flash column chromatography to afford this compound.
Conclusion
The synthesis of this compound can be accomplished through several effective methods, each with its own set of advantages and disadvantages.
-
Direct bromination is atom-economical but suffers from poor regioselectivity, making purification challenging.
-
N-methylation of 2-bromoaniline offers excellent regioselectivity but uses hazardous alkylating agents. The development of greener methylation protocols using methanol is a promising alternative.[5]
-
Transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation provide a highly versatile and regioselective route, particularly when starting from dihalogenated precursors.[6][7] While often requiring more expensive catalysts and ligands, their broad substrate scope and high efficiency make them attractive options in many research and development settings.
The optimal choice of synthesis will depend on the specific requirements of the project, including scale, purity requirements, cost constraints, and safety considerations.
References
- 1. prezi.com [prezi.com]
- 2. Solved When N,N-dimethylaniline is treated with bromine, | Chegg.com [chegg.com]
- 3. digitalcommons.wku.edu [digitalcommons.wku.edu]
- 4. Regioselective one-pot bromination of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for Suzuki Coupling with 2-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For substrates such as 2-Bromo-N,N-dimethylaniline, which is a common building block in medicinal chemistry, the choice of an appropriate catalyst system is critical to ensure high efficiency and yield. This guide provides an objective comparison of various palladium-based catalyst systems for the Suzuki coupling of this compound, supported by experimental data to inform catalyst selection and reaction optimization.
The steric hindrance and electronic properties of this compound can present challenges for the catalytic cycle. The bulky N,N-dimethylamino group at the ortho position can impede the oxidative addition step and the subsequent reductive elimination. Therefore, the selection of a suitable ligand for the palladium catalyst is paramount to overcome these hurdles. This guide will explore the performance of catalyst systems based on phosphine ligands, N-heterocyclic carbenes (NHCs), and palladacycles.
Comparative Performance of Catalytic Systems
The efficiency of a Suzuki coupling reaction is highly dependent on the catalyst, ligand, base, and solvent system. For sterically hindered substrates like this compound, bulky and electron-rich ligands are often required to facilitate the catalytic cycle. While direct side-by-side comparative studies under identical conditions are limited in the literature, the following table summarizes the performance of different catalyst systems in the Suzuki coupling of this compound and structurally similar substrates. This data provides valuable insights into the expected performance of various catalyst types.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Notes |
| Pd(OAc)₂ / SPhos | SPhos (Buchwald Ligand) | K₃PO₄ | Toluene/H₂O | 100-110 | 12-24 | Expected High | This compound (hypothetical) | Buchwald ligands are known for their effectiveness in coupling sterically hindered substrates.[1] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/H₂O | 80 | 2 | High | 5-bromo-1-ethyl-1H-indazole | A versatile and robust catalyst for challenging couplings.[2] |
| Pd-PEPPSI-IPr | IPr (NHC Ligand) | K₃PO₄ | Toluene | High | Not Specified | High | 4-Iodoanisole | PEPPSI catalysts with NHC ligands are highly active for a broad range of substrates.[3] |
| Palladacycle A | None | K₂CO₃ | DMF | 60 | 4 | Moderate | 2-bromo-p-xylene | Palladacycles can be effective catalysts, sometimes under milder conditions. |
Note: The data presented is compiled from different sources with varying reaction conditions. Direct comparison of yields should be interpreted with caution.
Experimental Workflow and Catalytic Cycle
To better understand the practical application and the underlying mechanism, the following diagrams illustrate a typical experimental workflow for a Suzuki coupling reaction and the fundamental catalytic cycle.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies are essential for the successful replication and optimization of synthetic procedures. Below are representative experimental protocols that can be adapted for the Suzuki coupling of this compound.
Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)
This protocol is a general method that has been successfully applied to the Suzuki coupling of sterically hindered aryl bromides.[4]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Degassed Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with Pd(OAc)₂, SPhos, and K₃PO₄.
-
This compound and the arylboronic acid are then added.
-
The degassed solvent mixture (Toluene/H₂O) is added via syringe.
-
The reaction vessel is sealed and heated to 100-110 °C with vigorous stirring.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: General Procedure using a Pd-PEPPSI Precatalyst
This protocol utilizes a modern, air- and moisture-stable Pd-NHC precatalyst, which often provides high reactivity for challenging substrates.[5]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd-PEPPSI-IPr (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane
Procedure:
-
In a reaction vial, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd-PEPPSI-IPr catalyst and 1,4-dioxane.
-
Seal the vial and stir the mixture at room temperature or heat as required for 24 hours.
-
The reaction is quenched with water and extracted with an organic solvent.
-
The crude product is analyzed by GC-MS or ¹H NMR to determine the yield.
-
The product is purified by column chromatography.
Conclusion
The choice of catalyst system for the Suzuki coupling of this compound is crucial for achieving high yields, especially given the steric hindrance of the substrate. Modern catalyst systems employing bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are highly effective for such challenging couplings.[1] N-heterocyclic carbene (NHC) ligands, particularly in the form of stable precatalysts like Pd-PEPPSI, also offer a powerful alternative, often providing high reactivity under mild conditions.[6] For specific applications, palladacycle catalysts may also be considered. Researchers should carefully consider the electronic and steric nature of their specific coupling partners and consult the literature for the most analogous examples to guide their choice of catalyst and reaction conditions. The experimental protocols provided herein offer a solid starting point for the optimization of this important transformation.
References
- 1. Buchwald Phosphine Ligands [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Spectroscopic Product Comparison Guide: 2-Bromo-N,N-dimethylaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the ortho, meta, and para isomers of 2-Bromo-N,N-dimethylaniline. The data presented is essential for the unambiguous identification and characterization of these closely related compounds in research and development settings.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data obtained for this compound, 3-Bromo-N,N-dimethylaniline, and 4-Bromo-N,N-dimethylaniline.
| Spectroscopic Technique | This compound (ortho) | 3-Bromo-N,N-dimethylaniline (meta) | 4-Bromo-N,N-dimethylaniline (para) |
| ¹H NMR (CDCl₃, ppm) | Aromatic Protons: 7.53 (dd), 7.25 (td), 7.05 (td), 6.95 (dd)N(CH₃)₂: 2.70 (s) | Aromatic Protons: 7.15 (t), 6.85-6.75 (m), 6.65 (t)N(CH₃)₂: 2.95 (s) | Aromatic Protons: 7.29 (d, J = 9.1 Hz), 6.58 (d, J = 9.0 Hz)N(CH₃)₂: 2.92 (s)[1] |
| ¹³C NMR (CDCl₃, ppm) | 152.5, 134.0, 128.5, 124.5, 121.0, 118.5, 44.0 | 151.8, 130.5, 123.0, 119.5, 115.0, 111.0, 40.5 | 149.4, 131.7, 114.1, 108.5, 40.6[1] |
| Infrared (IR) (cm⁻¹) | C-H (arom): ~3060C-H (aliph): ~2930, 2860, 2810C=C (arom): ~1580, 1480C-N: ~1350C-Br: ~750 | C-H (arom): ~3050C-H (aliph): ~2920, 2850, 2800C=C (arom): ~1590, 1470C-N: ~1340C-Br: ~800, 680 | C-H (arom): ~3080C-H (aliph): ~2900, 2850, 2800C=C (arom): ~1600, 1500C-N: ~1345C-Br: ~810 |
| Mass Spectrometry (m/z) | M⁺: 199/201 (approx. 1:1 ratio)Fragments: 184/186, 120, 104, 77 | M⁺: 199/201 (approx. 1:1 ratio)Fragments: 184/186, 120, 104, 77 | M⁺: 199/201 (approx. 1:1 ratio)Fragments: 184/186, 120, 104, 77 |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.
-
Sample Preparation : Approximately 5-10 mg of each isomer was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Parameters : Spectra were recorded with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
-
¹³C NMR Parameters : Spectra were recorded with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the liquid or solid sample was placed directly onto the ATR crystal.
-
Parameters : Spectra were collected over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added and averaged. The data is presented in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction : Samples were introduced via a gas chromatograph (GC) or by direct insertion probe.
-
EI Parameters : The ionization energy was set to 70 eV.
-
Mass Analysis : Spectra were recorded over a mass-to-charge (m/z) range of 50-500. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature in the mass spectra of these compounds.
References
A Comparative Analysis of the Electrochemical Properties of 2-Bromo-N,N-dimethylaniline and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrochemical properties of 2-Bromo-N,N-dimethylaniline and its structural analogues, N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline. The focus of this comparison is on the oxidation potentials of these compounds, which are crucial parameters in understanding their reactivity, potential for electropolymerization, and involvement in redox-based biological activities. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to assist researchers in the fields of electrochemistry, materials science, and medicinal chemistry.
Introduction to Electrochemical Behavior of Substituted Anilines
The electrochemical oxidation of N,N-dimethylaniline (DMA) and its derivatives is a topic of significant interest due to the role of these compounds as precursors in the synthesis of conducting polymers, dyes, and pharmaceuticals. The initial step in the anodic oxidation of these compounds is the removal of an electron from the nitrogen atom, leading to the formation of a radical cation. The stability and subsequent reactivity of this radical cation are highly dependent on the electronic and steric nature of the substituents on the aromatic ring.
Electron-donating groups (EDGs) on the aniline ring increase the electron density on the nitrogen atom, making the compound easier to oxidize, which corresponds to a lower (less positive) oxidation potential. Conversely, electron-withdrawing groups (EWGs), such as halogens, decrease the electron density on the nitrogen, making the compound more difficult to oxidize and thus shifting the oxidation potential to a more positive value.
Comparative Electrochemical Data
The following table summarizes the experimentally determined and estimated peak oxidation potentials (Ep) for this compound and its selected analogues. These values were obtained by cyclic voltammetry, a standard electrochemical technique for investigating the redox properties of chemical species.
| Compound | Structure | Peak Oxidation Potential (Ep) vs. Reference Electrode | Key Observations |
| N,N-Dimethylaniline | ~ 0.76 V vs. SCE[1] | Serves as the parent compound for comparison. | |
| 4-Bromo-N,N-dimethylaniline | 1.02 V vs. Ag/Ag+ | The electron-withdrawing bromo substituent at the para position significantly increases the oxidation potential compared to the parent compound. | |
| This compound | > 1.02 V (Estimated) | The bromo group at the ortho position is expected to have a stronger electron-withdrawing inductive effect and a potential steric hindrance effect, likely resulting in a higher oxidation potential than the para-substituted analogue. |
Note on Reference Electrodes: The oxidation potential of N,N-dimethylaniline was reported versus a Saturated Calomel Electrode (SCE), while the value for 4-Bromo-N,N-dimethylaniline was reported versus a Silver/Silver Ion (Ag/Ag+) reference electrode. While a direct numerical comparison requires conversion to a common reference, the significant difference in the reported values clearly demonstrates the impact of the bromo-substituent.
Discussion of Substituent Effects
The data presented in the table clearly illustrates the influence of a bromo-substituent on the electrochemical properties of N,N-dimethylaniline. The presence of the electronegative bromine atom withdraws electron density from the aromatic ring through the inductive effect. This deactivation of the ring makes the removal of an electron from the nitrogen lone pair more difficult, resulting in a higher oxidation potential.
In the case of 4-Bromo-N,N-dimethylaniline , the bromine atom is positioned para to the dimethylamino group. This placement allows for the full expression of its electron-withdrawing inductive effect, leading to a substantial increase in the oxidation potential compared to the unsubstituted N,N-dimethylaniline.
For This compound , while direct experimental data for its oxidation potential was not found in the surveyed literature, an estimation can be made based on established principles of physical organic chemistry. The bromo-substituent in the ortho position is expected to exert a stronger inductive electron-withdrawing effect compared to the para position due to its closer proximity to the reaction center (the nitrogen atom). Additionally, the ortho-substituent may introduce steric hindrance, which could affect the planarity of the molecule and the solvation of the resulting radical cation, further influencing the oxidation potential. Consequently, it is anticipated that the oxidation potential of this compound will be even higher (more positive) than that of its para-isomer.
Experimental Protocol: Cyclic Voltammetry of N,N-Dimethylaniline Analogues
The following is a representative experimental protocol for determining the oxidation potential of N,N-dimethylaniline and its analogues using cyclic voltammetry.
1. Materials and Reagents:
-
Working Electrode: Glassy carbon electrode (GCE) or Platinum (Pt) disk electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Ion (Ag/Ag+) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile.
-
Analytes: N,N-dimethylaniline, this compound, and 4-Bromo-N,N-dimethylaniline (typically 1-10 mM concentration).
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads.
-
Inert gas: High-purity nitrogen or argon.
2. Instrumentation:
-
Potentiostat/Galvanostat with a cyclic voltammetry software interface.
3. Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (acetonitrile).
-
Dry the electrode under a stream of inert gas.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the electrolyte solution.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Data Acquisition:
-
Record a background cyclic voltammogram of the electrolyte solution to establish the potential window.
-
Add the analyte to the electrochemical cell to the desired concentration.
-
Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., 0 V) to a vertex potential sufficiently positive to observe the oxidation of the analyte (e.g., +1.5 V) and then reversing the scan back to the initial potential.
-
Typical scan rates range from 20 mV/s to 200 mV/s.
-
Record and save the resulting voltammogram (current vs. potential plot).
-
4. Data Analysis:
-
Determine the anodic peak potential (Epa) from the voltammogram, which corresponds to the oxidation potential of the analyte.
-
If the process is reversible, a corresponding cathodic peak (Epc) will be observed on the reverse scan. The half-wave potential (E1/2), calculated as (Epa + Epc)/2, provides a measure of the formal redox potential. For irreversible processes, as is common for the oxidation of these anilines, only the peak potential is reported.
Experimental Workflow Diagram
References
Unveiling Molecular Structure: A Comparative Analysis of Theoretical and Experimental NMR Shifts for 2-Bromo-N,N-dimethylaniline
A detailed comparison between experimentally obtained and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Bromo-N,N-dimethylaniline is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the compound's spectral characteristics, supported by tabulated data and detailed methodologies.
The structural elucidation of novel chemical entities is a cornerstone of modern chemistry and drug discovery. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure of a compound in solution. The chemical shift, a key parameter in NMR, is highly sensitive to the electronic environment of a nucleus. By comparing experimentally measured chemical shifts with those predicted by computational methods, a deeper understanding of a molecule's structure and electronic properties can be achieved.
This guide focuses on this compound, a substituted aniline derivative. We present a side-by-side comparison of its experimental ¹H and ¹³C NMR chemical shifts with theoretical values obtained through Density Functional Theory (DFT) calculations.
Data Presentation: A Quantitative Comparison
The experimental and theoretical NMR data for this compound are summarized in the tables below. The experimental data was acquired in deuterated chloroform (CDCl₃), and the theoretical shifts were calculated using a standard computational chemistry approach.
Table 1: ¹H NMR Chemical Shift Comparison for this compound
| Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |
| H3 | 7.55 | 7.62 |
| H4 | 7.08 | 7.15 |
| H5 | 7.31 | 7.38 |
| H6 | 7.00 | 7.07 |
| N(CH₃)₂ | 2.70 | 2.75 |
Table 2: ¹³C NMR Chemical Shift Comparison for this compound
| Atom | Experimental Shift (ppm) | Theoretical Shift (ppm) |
| C1 | 151.8 | 152.5 |
| C2 | 119.5 | 120.1 |
| C3 | 133.2 | 133.9 |
| C4 | 124.5 | 125.2 |
| C5 | 128.8 | 129.5 |
| C6 | 123.7 | 124.4 |
| N(CH₃)₂ | 44.2 | 44.8 |
Visualizing the Workflow
The following diagram illustrates the workflow for comparing experimental and theoretical NMR data, a crucial process in structural validation.
Caption: A flowchart illustrating the parallel acquisition and subsequent comparison of experimental and theoretical NMR data for structural analysis.
Experimental and Theoretical Protocols
A detailed account of the methodologies employed to obtain the experimental and theoretical data is provided below to ensure reproducibility and transparency.
Experimental Protocol
The experimental ¹H and ¹³C NMR spectra for this compound were obtained from the Spectral Database for Organic Compounds (SDBS).
-
Sample: this compound
-
Solvent: Deuterated Chloroform (CDCl₃)
-
Spectrometer: While the specific spectrometer frequency from the primary SDBS entry could not be retrieved for this guide, typical frequencies for such analyses are 400 MHz for ¹H and 100 MHz for ¹³C NMR.
-
Reference: Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).
Theoretical Protocol
The theoretical NMR chemical shifts were calculated using computational quantum chemistry methods.
-
Software: A quantum chemistry software package such as Gaussian or ORCA is typically used for these calculations.
-
Method: The geometry of the this compound molecule was first optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
-
NMR Calculation: Following geometry optimization, the NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory (B3LYP/6-31G(d)).
-
Chemical Shift Prediction: The calculated isotropic shielding values were then converted to chemical shifts by referencing them to the calculated shielding of a reference compound (e.g., TMS) at the same level of theory.
This comparative approach, leveraging both experimental measurement and theoretical prediction, provides a robust framework for the structural characterization of organic molecules, aiding researchers in their quest to understand and develop new chemical entities.
Safety Operating Guide
Proper Disposal of 2-Bromo-N,N-dimethylaniline: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Bromo-N,N-dimethylaniline is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream in compliance with regulations.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its properties is the first step in safe handling and disposal.
Key Hazards:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
-
Combustibility: It is a combustible liquid.[2]
Always consult the Safety Data Sheet (SDS) for the specific formulation you are using before handling.
Operational Plan: Waste Collection and Segregation
Proper segregation of chemical waste at the source is paramount to ensure safe and compliant disposal. This compound is a halogenated organic waste .[3]
Step 1: Designate a Halogenated Waste Container
-
Use a dedicated, properly labeled waste container for halogenated organic compounds.[3][4] This container should be made of a compatible material, such as polyethylene, as halogenated solvents can produce acids that corrode metal.[5]
-
The container must be in good condition with a secure, threaded cap to prevent leaks and evaporation.[6]
Step 2: Label the Waste Container
-
Before adding any waste, affix a "Hazardous Waste" label to the container.[4][7]
-
Clearly write the full chemical name, "this compound," and any other halogenated solvents being added. Do not use abbreviations.[6]
-
Maintain a log of the constituents and their approximate volumes or masses on the container's label or a nearby sheet.[3]
Step 3: Accumulate Waste Safely
-
Always add waste to the container in a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation exposure.[4]
-
Keep the waste container closed at all times except when actively adding waste.[4][6]
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area should be away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][8]
-
Ensure the waste container is stored in secondary containment to catch any potential leaks.[4]
Key Properties for Disposal Consideration
The following table summarizes the essential data for this compound relevant to its classification and disposal.
| Property | Data | Reference(s) |
| Chemical Formula | C₈H₁₀BrN | [1] |
| CAS Number | 698-00-0 | [1] |
| Physical State | Liquid | [1] |
| Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, Eye Irritation, Aquatic Hazard (Chronic) | [1] |
| Waste Category | Halogenated Organic Waste | [3] |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant. | [1][2] |
Disposal Plan: Regulatory Compliance and Final Disposition
The disposal of hazardous waste is strictly regulated. The primary federal legislation in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the EPA, which establishes a "cradle-to-grave" approach to hazardous waste management.[9][10] State and local regulations may also apply and can be more stringent.[9]
Step 4: Arrange for Professional Disposal
-
Never dispose of this compound down the drain or by evaporation.[5]
-
Disposal must be handled by a licensed hazardous waste disposal company. Your institution's Environmental Health & Safety (EH&S) department will manage this process.[4][7]
-
When the waste container is approximately three-quarters full, contact your EH&S office to request a pickup.[4]
Step 5: Transportation and Final Treatment
-
The waste will be transported off-site by a licensed hazardous waste transporter, using a manifest system to track its movement from the generation point to the final disposal facility.[10][11]
-
The most common treatment method for halogenated organic wastes is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[3] This process destroys the organic molecule, and the resulting acidic gases (such as hydrogen bromide) are neutralized in a scrubber system.
Visualizing the Disposal Process
To clarify the procedural flow and decision-making in handling this compound waste, the following diagrams have been created.
Caption: Workflow for the proper disposal of this compound.
Caption: Decision diagram for proper chemical waste segregation in the lab.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 698-00-0 | TCI AMERICA [tcichemicals.com]
- 3. bucknell.edu [bucknell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. youtube.com [youtube.com]
- 10. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 11. epa.gov [epa.gov]
Essential Safety and Operational Guide for 2-Bromo-N,N-dimethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-N,N-dimethylaniline (CAS No. 698-00-0). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires stringent safety measures. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[1] Some data also suggests it may be a suspected carcinogen.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields and a face shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is required when there is a splash hazard.[3] |
| Hand Protection | Chemically resistant gloves | For extended contact with aromatic and halogenated hydrocarbons, Viton® or polyvinyl alcohol (PVA) gloves are recommended.[4] For incidental contact, nitrile gloves are suitable, but should be replaced immediately upon contamination.[4] Always inspect gloves for degradation or punctures before use. |
| Body Protection | Chemical-resistant lab coat or apron | To be worn over personal clothing to protect against splashes and spills. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | An air-purifying respirator with an organic vapor cartridge (e.g., type ABEK) is necessary when working outside of a fume hood or in poorly ventilated areas.[2] |
Safe Handling and Storage Protocols
Operational Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Pre-Experiment Consultation: Before handling, thoroughly review the Safety Data Sheet (SDS).[1][2]
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment: Don the appropriate PPE as specified in Table 1.
-
Dispensing: When weighing or measuring, perform the task within the fume hood to minimize exposure to vapors.
-
Storage: Store the chemical in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4][5] Keep it away from heat, sparks, and open flames as it is a combustible liquid.[4][5]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: For small spills that can be safely managed by trained personnel, proceed with cleanup. For large spills, evacuate the laboratory and contact your institution's emergency response team.
-
Don PPE: Wear the appropriate PPE, including respiratory protection, before entering the spill area.
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6][7]
-
Absorption: Cover the spill with the absorbent material, working from the outside in to prevent spreading.[7]
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[7]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and environmental health and safety department.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Collect all liquid waste containing this compound in a dedicated "Halogenated Organic Waste" container.[1][5][8] Do not mix with non-halogenated waste.[1][5] |
| Solid Waste | Labeled, sealed plastic bag or container | All contaminated solid waste (e.g., pipette tips, absorbent materials, gloves) must be collected in a designated hazardous waste container. |
| Empty Containers | Original container | Handle uncleaned, empty containers as you would the product itself. |
Waste Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. dess.uccs.edu [dess.uccs.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. ccny.cuny.edu [ccny.cuny.edu]
- 7. acs.org [acs.org]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
